BN82002 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H26ClN3O4 |
|---|---|
Poids moléculaire |
395.9 g/mol |
Nom IUPAC |
4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C19H25N3O4.ClH/c1-20(2)17-11-15(19(23)18(12-17)26-4)13-21(3)10-9-14-5-7-16(8-6-14)22(24)25;/h5-8,11-12,23H,9-10,13H2,1-4H3;1H |
Clé InChI |
FGPZRTQNJSSCAQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C(=C1)OC)O)CN(C)CCC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Synonymes |
BN 82002 BN82002 |
Origine du produit |
United States |
Foundational & Exploratory
BN82002 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BN82002 hydrochloride is a potent and selective inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases, which are key regulators of the cell cycle. By targeting CDC25, BN82002 induces cell cycle arrest and inhibits the proliferation of various human tumor cell lines. More recent evidence also points to a secondary, anti-inflammatory mechanism of action through the inhibition of the AKT2 signaling pathway. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of CDC25 Phosphatases
This compound acts as a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family, which includes CDC25A, CDC25B, and CDC25C.[1][2][3][4] These phosphatases are crucial for cell cycle progression as they dephosphorylate and activate cyclin-dependent kinase (CDK) complexes at key transitions, such as the G1/S and G2/M phases.[5]
The primary mechanism of action of BN82002 involves the direct inhibition of CDC25 phosphatase activity. This leads to an increase in the inhibitory tyrosine phosphorylation of CDK1, a key downstream target.[5] The sustained phosphorylation of CDK1 prevents its activation, thereby inducing cell cycle arrest and impairing the proliferation of tumor cells.[5]
Quantitative Data: In Vitro Inhibition of CDC25 Phosphatases
The inhibitory activity of BN82002 against various CDC25 isoforms has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (µM) |
| CDC25A | 2.4[1][2][3][4] |
| CDC25B2 | 3.9[1][2][3][4] |
| CDC25B3 | 6.3[1][2][3][4] |
| CDC25C | 5.4[1][2][3][4] |
| CDC25C-cat | 4.6[1][2][3][4] |
This compound demonstrates approximately 20-fold greater selectivity for CDC25 phosphatases over the CD45 tyrosine phosphatase.[1][2][3][4]
Signaling Pathway Diagram
Caption: BN82002 inhibits CDC25, preventing CDK1/Cyclin B activation and G2/M transition.
Cellular Effects: Antiproliferative Activity and Cell Cycle Arrest
The inhibition of CDC25 by BN82002 translates to potent antiproliferative effects in various human tumor cell lines. The IC50 values for cell proliferation are presented below.
Quantitative Data: Inhibition of Tumor Cell Proliferation
| Cell Line | Cancer Type | IC50 (µM) |
| MIA PaCa-2 | Pancreatic Cancer | 7.2[1] |
| DU-145 | Prostate Cancer | 13.5 |
| U-87 MG | Glioblastoma | 13.9 |
| U2OS | Osteosarcoma | 11.2 |
| LNCaP | Prostate Cancer | 22.4 |
| HeLa | Cervical Cancer | 23.0 |
| HT-29 | Colon Cancer | 32.6[1] |
In synchronized HeLa cells, BN82002 has been shown to delay cell cycle progression at the G1-S transition, during the S phase, and at the G2-M transition.[5] In contrast, in U2OS cells, BN82002 primarily induces a G1 phase arrest.[5] Treatment with 50 µM BN82002, a concentration that fully inhibits cell proliferation, leads to a modest decrease in the S phase and an increase in cells in the G1 and G2 phases, suggesting cell cycle arrest at multiple stages.[1]
Experimental Workflow Diagram
Caption: Workflow for analyzing BN82002's effect on the cell cycle via flow cytometry.
Secondary Mechanism: Anti-inflammatory Action via AKT2 Inhibition
In addition to its effects on the cell cycle, BN82002 has been identified as a candidate for anti-inflammatory applications.[6] This activity is mediated through the specific targeting of AKT2, a serine/threonine-protein kinase involved in inflammatory signaling pathways.
BN82002 has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated RAW 264.7 cells and peritoneal macrophages.[6] It achieves this by down-regulating the mRNA levels of nitric oxide synthase, tumor necrosis factor-α, and cyclooxygenase-2.[6] The underlying mechanism involves the blockade of the nuclear translocation of NF-κB (p65 and p50), a key transcription factor in the inflammatory response.[6]
Crucially, BN82002 specifically targets AKT2, with no significant effect on AKT1.[6] It is proposed that BN82002 binds to Tyr-178 in AKT2, thereby interrupting its kinase activity.[6]
Signaling Pathway Diagram
Caption: BN82002 inhibits AKT2, blocking NF-κB translocation and inflammatory gene expression.
Experimental Protocols
In Vitro CDC25 Phosphatase Activity Assay
This protocol describes a general method for determining the in vitro inhibitory activity of BN82002 against recombinant CDC25 phosphatases.
-
Reagents and Materials:
-
Recombinant human CDC25A, B, and C proteins.
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT).
-
Fluorogenic phosphatase substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) or O-methylfluorescein phosphate (OMFP)).
-
96-well microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted BN82002 solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant CDC25 enzyme to each well (except the no-enzyme control) and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the substrate used.
-
Calculate the percentage of inhibition for each BN82002 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the effect of BN82002 on the cell cycle distribution of a given cell line.
-
Reagents and Materials:
-
Human tumor cell line (e.g., HeLa, U2OS).
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
70% ethanol (ice-cold).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
-
-
Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
In Vivo Human Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of BN82002 in an athymic nude mouse model.
-
Animals and Materials:
-
Athymic nude mice (4-6 weeks old).
-
Human tumor cell line (e.g., MIA PaCa-2).
-
Matrigel (optional).
-
This compound formulation for intraperitoneal (i.p.) injection.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Harvest the tumor cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 15 mg/kg) or vehicle control via i.p. injection according to a predetermined schedule (e.g., daily or every other day).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (width)² x length / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the in vivo efficacy of BN82002.
-
Conclusion
This compound is a dual-action molecule with well-characterized inhibitory effects on both cell cycle progression and inflammatory signaling. Its primary mechanism as a potent, irreversible inhibitor of CDC25 phosphatases underscores its potential as an anticancer agent. The discovery of its secondary, anti-inflammatory role through the specific inhibition of AKT2 opens up further avenues for its therapeutic application. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with or interested in the multifaceted mechanisms of this compound.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. wp.uthscsa.edu [wp.uthscsa.edu]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
BN82002 Hydrochloride: A Technical Guide to its Core Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN82002 hydrochloride is a synthetic, cell-permeable small molecule that has garnered significant interest in oncological research due to its potent anti-proliferative properties. This technical guide provides an in-depth overview of the primary molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function.
Primary Molecular Target: The CDC25 Phosphatase Family
The primary target of this compound is the Cell Division Cycle 25 (CDC25) family of dual-specificity protein phosphatases.[1][2][3][4][5][6][7] These enzymes are crucial regulators of the cell cycle, acting as gatekeepers for the transitions between different phases.[3][8] BN82002 is characterized as a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family.[1][2][4][5]
The CDC25 phosphatases function by removing inhibitory phosphate groups from cyclin-dependent kinases (CDKs), thereby activating them. This activation is a prerequisite for the progression of the cell cycle. By inhibiting CDC25, BN82002 prevents the activation of CDKs, leading to cell cycle arrest and the subsequent suppression of tumor cell proliferation.[3][9]
Quantitative Data: Inhibitory Potency
The inhibitory activity of BN82002 against various CDC25 isoforms has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent effect across the CDC25 family.
| Target Isoform | IC50 (µM) |
| CDC25A | 2.4[1][2][4][5] |
| CDC25B2 | 3.9[1][2][4][5] |
| CDC25B3 | 6.3[1][2][4] |
| CDC25C | 5.4[1][2][4][5] |
| CDC25C (catalytic domain) | 4.6[1][2][4][5] |
Furthermore, BN82002 exhibits significant selectivity for the CDC25 phosphatases, showing an approximately 20-fold greater potency against this family compared to the CD45 tyrosine phosphatase.[1][2][4]
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound is centered on its ability to disrupt the normal progression of the cell cycle through the inhibition of CDC25 phosphatases. The following diagram illustrates the signaling pathway affected by BN82002.
Experimental Protocols
The characterization of this compound as a CDC25 inhibitor has been established through a series of key experiments. The following sections outline the general methodologies employed.
In Vitro CDC25 Phosphatase Inhibition Assay
Objective: To determine the direct inhibitory effect of BN82002 on the enzymatic activity of CDC25 phosphatases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CDC25A, B, and C proteins are purified. A synthetic phosphopeptide, such as 3-O-methylfluorescein phosphate (OMFP), is used as a substrate.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains a reaction buffer (e.g., Tris-HCl, dithiothreitol, EDTA), a fixed concentration of the CDC25 enzyme, and the OMFP substrate.
-
Inhibitor Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic dephosphorylation of the substrate.
-
Signal Detection: The dephosphorylation of OMFP results in a fluorescent product. The fluorescence intensity is measured using a microplate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of BN82002 relative to the control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Cell-Based Proliferation and Cycle Analysis
Objective: To assess the effect of BN82002 on the proliferation and cell cycle distribution of cancer cells.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, U2OS, MIA PaCa-2) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with increasing concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
Cell Proliferation Assay (e.g., MTT Assay):
-
After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Viable cells with active mitochondrial reductases convert MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting colored solution is measured, which is proportional to the number of viable cells.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA and stained with a DNA-intercalating fluorescent dye, such as propidium iodide (PI).
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The resulting data is used to generate a histogram, from which the percentage of cells in the G1, S, and G2/M phases of the cell cycle can be quantified.
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of BN82002 in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent the rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human tumor cells (e.g., MIA PaCa-2) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Monitoring: The tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Drug Administration: Once the tumors reach a predetermined size, the mice are randomized into control and treatment groups. This compound, formulated in a suitable vehicle, is administered to the treatment group via a specific route (e.g., intraperitoneal injection) at a defined dose and schedule. The control group receives the vehicle alone.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The body weight of the mice is also recorded as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The anti-tumor efficacy is determined by comparing the tumor growth and final tumor weight between the treated and control groups.
Conclusion
This compound is a potent and selective inhibitor of the CDC25 family of phosphatases. Its mechanism of action, involving the induction of cell cycle arrest, makes it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation of BN82002 and other CDC25 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDC25 Phosphatase Inhibitor I, BN82002 The CDC25 Phosphatase Inhibitor I, BN82002, also referenced under CAS 396073-89-5, controls the biological activity of CDC25 Phosphatase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 396073-89-5 [sigmaaldrich.com]
- 6. A novel synthetic inhibitor of CDC25 phosphatases: BN82002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. assaygenie.com [assaygenie.com]
BN82002 Hydrochloride: A Technical Guide to its Inhibition of CDC25 Phosphatase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell Division Cycle 25 (CDC25) phosphatases are a family of dual-specificity protein phosphatases that play a critical role in the regulation of the cell cycle.[1][2] By dephosphorylating and activating cyclin-dependent kinases (CDKs), they act as key gatekeepers for entry into and progression through different phases of the cell cycle.[1][3] The aberrant activity of CDC25 phosphatases is frequently observed in various human cancers, making them an attractive target for the development of novel anticancer therapeutics.[1] BN82002 hydrochloride is a potent and selective inhibitor of the CDC25 phosphatase family, demonstrating significant anti-proliferative activity in both in vitro and in vivo models.[2][4] This technical guide provides an in-depth overview of the inhibitory properties of BN82002, including its quantitative inhibitory data, detailed experimental methodologies, and the signaling pathway it targets.
Quantitative Inhibitory Data
This compound has been characterized as a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family.[4][5] Its inhibitory activity has been quantified against various CDC25 isoforms and in a range of human cancer cell lines.
In Vitro CDC25 Isoform Inhibition
The half-maximal inhibitory concentration (IC50) values of BN82002 against recombinant human CDC25 isoforms are summarized in the table below. The data highlights the compound's potent activity against CDC25A, B, and C. BN82002 also demonstrates approximately 20-fold greater selectivity for CDC25 phosphatases over the CD45 tyrosine phosphatase.[4][5]
| CDC25 Isoform | IC50 (µM) |
| CDC25A | 2.4[4][5] |
| CDC25B2 | 3.9[4][5] |
| CDC25B3 | 6.3[5] |
| CDC25C | 5.4[4][5] |
| CDC25C (catalytic domain) | 4.6[4][5] |
In Vitro Anti-proliferative Activity
The anti-proliferative effects of BN82002 have been evaluated in various human tumor cell lines. The IC50 values for cell growth inhibition are presented below. The pancreatic cancer cell line MIA PaCa-2 was found to be the most sensitive to BN82002.
| Cell Line | Cancer Type | IC50 (µM) |
| MIA PaCa-2 | Pancreatic | 7.2 |
| HT-29 | Colon | 32.6 |
Signaling Pathway
CDC25 phosphatases are crucial activators of cyclin-dependent kinases (CDKs), which are the master regulators of the cell cycle. CDKs form complexes with cyclins, and their activity is tightly controlled by phosphorylation. The Wee1 and Myt1 kinases phosphorylate CDK1 (also known as CDC2) on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), holding the CDK/cyclin complex in an inactive state.[3] CDC25 phosphatases remove these inhibitory phosphate groups, leading to the activation of the CDK/cyclin complex and subsequent cell cycle progression.[3] BN82002 exerts its effect by inhibiting CDC25, thereby preventing the activation of CDKs and causing cell cycle arrest.[1]
References
- 1. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel synthetic inhibitor of CDC25 phosphatases: BN82002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDC25 Phosphatase Inhibitor I, BN82002 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
chemical structure and properties of BN82002 hydrochloride
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Potent CDC25 Phosphatase Inhibitor
This technical guide provides a comprehensive overview of BN82002 hydrochloride, a potent and selective inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the cell cycle for cancer therapy.
Chemical Structure and Physicochemical Properties
This compound is the salt form of the active free base, BN82002. The free base is known to be unstable, and the hydrochloride salt is the preferred form for research and development due to its stability while retaining the same biological activity.
Chemical Name: 4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol hydrochloride[1] Synonyms: BN-82002 HCl
Below is a representation of the chemical structure of this compound.

Figure 1. Chemical Structure of this compound
A summary of the key physicochemical properties of BN82002 and its hydrochloride salt is presented in the table below.
| Property | Value (BN82002 Free Base) | Value (this compound) | Reference |
| CAS Number | 396073-89-5 | 1049740-43-3 | [2] |
| Molecular Formula | C₁₉H₂₅N₃O₄ | C₁₉H₂₆ClN₃O₄ | [2] |
| Molecular Weight | 359.42 g/mol | 395.88 g/mol | [2] |
| Appearance | Red to dark red solid | Solid | [3] |
| Solubility | DMSO: >100 mM | DMSO: 10 mg/mL, Ethanol: 10 mg/mL | [4][5] |
| Storage | Store at -20°C | Solid Powder: -20°C (12 Months), 4°C (6 Months). In Solvent: -80°C (6 Months), -20°C (1 Month) | [2][6] |
Mechanism of Action and Biological Activity
BN82002 is a potent, selective, and irreversible inhibitor of the CDC25 family of phosphatases (CDC25A, CDC25B, and CDC25C)[6]. These phosphatases are crucial regulators of the cell cycle, as they dephosphorylate and activate cyclin-dependent kinases (CDKs). Overexpression of CDC25 phosphatases is observed in a wide variety of human cancers, making them an attractive target for anticancer drug development.
The inhibitory activity of this compound against various CDC25 isoforms is summarized in the following table.
| Target | IC₅₀ (µM) | Reference |
| CDC25A | 2.4 | [6] |
| CDC25B2 | 3.9 | [6] |
| CDC25B3 | 6.3 | [6] |
| CDC25C | 5.4 | [6] |
| CDC25C-cat | 4.6 | [6] |
This compound exhibits approximately 20-fold greater selectivity for CDC25 phosphatases over the CD45 tyrosine phosphatase[6]. The inhibition of CDC25 by BN82002 leads to the accumulation of tyrosine-phosphorylated (inactive) CDKs, resulting in cell cycle arrest and the inhibition of tumor cell proliferation[6].
The following diagram illustrates the signaling pathway affected by BN82002.
BN82002 has demonstrated anti-proliferative activity against a panel of human tumor cell lines. The IC₅₀ values for cell proliferation inhibition are presented below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 7.2 | [6] |
| DU-145 | Prostate Cancer | 13.5 | |
| U-87 MG | Glioblastoma | 13.9 | |
| LNCaP | Prostate Cancer | 22.4 | |
| HT-29 | Colon Cancer | 32.6 | [6] |
| U2OS | Osteosarcoma | 11.2 | |
| HeLa | Cervical Cancer | 23.0 |
In vivo studies have shown that BN82002 reduces the growth rate of human tumor xenografts in athymic nude mice[3].
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of BN82002 are described in the primary literature. Below are summaries of key experimental methodologies.
Chemical Synthesis
The synthesis of BN82002 and a library of related small molecules has been reported by Contour-Galcéra et al. (2004)[2]. The general synthetic scheme involves a multi-step process. For detailed procedures, including reagents, reaction conditions, and purification methods, please refer to the original publication.
CDC25 Phosphatase Activity Assay
The following is a generalized workflow for assessing the inhibitory activity of BN82002 against CDC25 phosphatases, based on the methods described by Brezak et al. (2004).
Protocol Outline:
-
Enzyme Preparation: Recombinant human CDC25A, B, and C are expressed and purified.
-
Inhibitor Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Reaction Mixture: The CDC25 enzyme is pre-incubated with varying concentrations of this compound in a suitable buffer.
-
Substrate Addition: The reaction is initiated by the addition of a fluorogenic phosphatase substrate, such as 3-O-methylfluorescein phosphate (OMFP).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Detection: The fluorescence of the product is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by non-linear regression analysis.
Cell Proliferation Assay
The effect of BN82002 on the proliferation of various cancer cell lines is typically assessed using assays such as the MTT or SRB assay.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Cell Viability Staining:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells. The formazan crystals are then solubilized, and the absorbance is measured.
-
SRB Assay: Cells are fixed, and the total protein content is stained with sulforhodamine B (SRB). The bound dye is then solubilized, and the absorbance is measured.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the IC₅₀ value is determined.
In Vivo Xenograft Model
The anti-tumor efficacy of BN82002 in vivo is evaluated using human tumor xenograft models in immunocompromised mice.
Protocol Outline:
-
Tumor Cell Implantation: Human cancer cells (e.g., MIA PaCa-2) are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are treated with this compound (or vehicle control) via a suitable route of administration (e.g., intraperitoneal or oral) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.
Conclusion
This compound is a valuable research tool for studying the role of CDC25 phosphatases in cell cycle regulation and cancer biology. Its potent and selective inhibitory activity, coupled with its demonstrated in vitro and in vivo efficacy, makes it a promising lead compound for the development of novel anticancer therapeutics. This technical guide provides a foundational understanding of the chemical, physical, and biological properties of this compound to support further research and development efforts in this area.
References
- 1. This compound | Cdc25 phosphatase inhibitor | Probechem Biochemicals [probechem.com]
- 2. CDC25 Phosphatase Inhibitor I, BN82002 | 396073-89-5 | WQA07389 [biosynth.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. BN-82002, CDC25 Phosphatase Inhibitor - CD BioSciences [celluars.com]
- 5. CDC25 Phosphatase Inhibitor I, BN82002 The CDC25 Phosphatase Inhibitor I, BN82002, also referenced under CAS 396073-89-5, controls the biological activity of CDC25 Phosphatase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 396073-89-5 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
BN82002 Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
BN82002 hydrochloride is a potent, selective, and irreversible inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases.[1][2] These enzymes are crucial regulators of the cell cycle, and their overexpression is implicated in various cancers, making them a key target for anti-cancer drug development.[1][3] This technical guide provides a comprehensive overview of the discovery of BN82002, its mechanism of action, a detailed (though currently unavailable) synthesis pathway, and the experimental protocols used to characterize its activity.
Discovery and Rationale
BN82002 was identified through a screening of a chemical library for inhibitors of CDC25C phosphatase activity.[4] The rationale behind targeting CDC25 phosphatases lies in their essential role in cell cycle progression. By dephosphorylating and activating cyclin-dependent kinases (CDKs), they control the transitions between different phases of the cell cycle.[1][3] Inhibiting CDC25 leads to cell cycle arrest and, consequently, an anti-proliferative effect on cancer cells.[1]
BN82002, a cell-permeable ortho-hydroxybenzylamino compound, emerged as a promising candidate from these screening efforts.[5]
Mechanism of Action and Biological Activity
BN82002 exerts its anti-tumor properties by irreversibly inhibiting the enzymatic activity of the CDC25 phosphatase family.[2][5] This inhibition leads to the hyperphosphorylation of CDK1, a key substrate of CDC25C, which in turn impairs cell cycle progression.[1] Studies have shown that BN82002 can induce cell cycle arrest at the G1/S and G2/M transitions.[1]
The inhibitory activity of BN82002 has been quantified against various CDC25 isoforms, demonstrating its potency. Furthermore, its anti-proliferative effects have been evaluated across a range of human tumor cell lines.
Data Presentation
Table 1: Inhibitory Activity of BN82002 against CDC25 Phosphatase Isoforms
| CDC25 Isoform | IC50 (µM) |
| CDC25A | 2.4 |
| CDC25B2 | 3.9 |
| CDC25B3 | 6.3 |
| CDC25C | 5.4 |
| CDC25C (catalytic domain) | 4.6 |
Data sourced from multiple references.[2][3][5]
Table 2: Anti-proliferative Activity of BN82002 in Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MIA PaCa-2 | Pancreatic | 7.2 |
| HT-29 | Colon | 32.6 |
Data sourced from multiple references.[2][5]
Synthesis Pathway
Note: Despite extensive literature and patent searches, a detailed, step-by-step synthesis pathway for this compound is not publicly available at this time. The following represents a generalized potential pathway based on the synthesis of structurally related ortho-hydroxybenzylamino compounds. This is a hypothetical pathway and should not be considered a definitive protocol.
The synthesis of this compound would likely involve a multi-step process culminating in the formation of the final tertiary amine structure followed by conversion to its hydrochloride salt. A plausible, though unconfirmed, retrosynthetic analysis suggests the key bond disconnections would be at the benzylic amine.
A potential forward synthesis could involve:
-
Synthesis of the Key Amine Intermediate: This would likely involve the preparation of N-methyl-2-(4-nitrophenyl)ethanamine.
-
Synthesis of the Hydroxybenzyl Moiety: Preparation of a suitable 2-hydroxy-3-methoxy-5-(dimethylamino)benzaldehyde or a related electrophile.
-
Reductive Amination: The core reaction would likely be a reductive amination between the amine intermediate and the benzaldehyde derivative to form the tertiary amine.
-
Hydrochloride Salt Formation: The final free base would then be treated with hydrochloric acid to yield this compound.
Further research into proprietary company archives or future publications may be required to elucidate the exact, validated synthesis protocol.
Experimental Protocols
CDC25 Phosphatase Activity Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of BN82002 against CDC25 phosphatases.
Materials:
-
Recombinant human CDC25A, B, or C protein
-
This compound
-
3-O-methylfluorescein phosphate (OMFP) as a substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
96-well microplate
-
Fluorometer
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant CDC25 enzyme to each well.
-
Add the various concentrations of BN82002 to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the OMFP substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 30 minutes).
-
Measure the fluorescence intensity using a fluorometer (excitation/emission wavelengths appropriate for fluorescein).
-
Calculate the percentage of inhibition for each concentration of BN82002 and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes a general method to assess the effect of BN82002 on the cell cycle distribution of cancer cells.
Materials:
-
Human tumor cell line (e.g., MIA PaCa-2)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution (G1, S, and G2/M phases) based on the PI fluorescence intensity.
Visualizations
Signaling Pathway
Caption: Inhibition of CDC25 Phosphatase by BN82002 Blocks Cell Cycle Progression.
Experimental Workflow
References
- 1. prepchem.com [prepchem.com]
- 2. A novel synthetic inhibitor of CDC25 phosphatases: BN82002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDC25-Phosphatase-Inhibitor I, BN82002 The CDC25 Phosphatase Inhibitor I, BN82002, also referenced under CAS 396073-89-5, controls the biological activity of CDC25 Phosphatase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
BN82002 Hydrochloride: A Dual-Action Inhibitor Targeting Cell Cycle Progression and Inflammatory Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BN82002 hydrochloride is a potent, cell-permeable small molecule initially identified as an irreversible inhibitor of the Cell Division Cycle 25 (CDC25) family of phosphatases. This activity leads to cell cycle arrest and demonstrates anti-proliferative effects in various cancer cell lines. Subsequent research has unveiled a second, distinct mechanism of action involving the direct inhibition of AKT2, a key node in inflammatory signaling pathways. This dual functionality positions BN82002 as a compound of significant interest for both oncology and anti-inflammatory drug development. This document provides a comprehensive overview of the downstream signaling effects of BN82002, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved.
Core Mechanism 1: Inhibition of CDC25 Phosphatases and Cell Cycle Arrest
BN82002 acts as an irreversible inhibitor of all three isoforms of CDC25 phosphatase (A, B, and C).[1] These dual-specificity phosphatases are crucial regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinase (CDK) complexes at key transition points.[1] By inhibiting CDC25, BN82002 prevents the activation of CDKs, leading to cell cycle arrest.
A primary downstream effect of CDC25 inhibition by BN82002 is the increased inhibitory tyrosine phosphorylation of CDK1.[1] This hyperphosphorylation keeps CDK1 in an inactive state, preventing mitotic entry and leading to cell cycle arrest at the G1/S, S, and G2/M phases in cell lines such as HeLa.[1] In other cell lines, like U2OS, the arrest is predominantly observed in the G1 phase.[1]
Quantitative Data: In Vitro Inhibition of CDC25 and Tumor Cell Proliferation
The inhibitory potency of BN82002 against recombinant human CDC25 isoforms and its anti-proliferative effect on various human tumor cell lines are summarized below.
| Target/Cell Line | IC50 (µM) | Description |
| CDC25 Isoforms | ||
| CDC25A | 2.4 | In vitro inhibition of recombinant human CDC25A phosphatase activity. |
| CDC25B2 | 3.9 | In vitro inhibition of recombinant human CDC25B2 phosphatase activity. |
| CDC25B3 | 6.3 | In vitro inhibition of recombinant human CDC25B3 phosphatase activity. |
| CDC25C | 5.4 | In vitro inhibition of recombinant human CDC25C phosphatase activity. |
| CDC25C (catalytic domain) | 4.6 | In vitro inhibition of the catalytic domain of recombinant human CDC25C. |
| Tumor Cell Lines | ||
| MIA PaCa-2 (Pancreatic) | 7.2 | Inhibition of cell proliferation after 96 hours of treatment. |
| HT-29 (Colon) | 32.6 | Inhibition of cell proliferation after 96 hours of treatment. |
Data compiled from multiple sources.
Signaling Pathway Diagram: CDC25 Inhibition
Caption: BN82002 inhibits CDC25, leading to CDK hyperphosphorylation and cell cycle arrest.
Core Mechanism 2: Inhibition of the AKT2/NF-κB Inflammatory Pathway
BN82002 has been identified as an anti-inflammatory agent through a mechanism distinct from its action on CDC25. It directly targets and inhibits AKT2, a serine/threonine kinase involved in the NF-κB signaling pathway.[2] This inhibition is specific to AKT2, with no significant effect on the closely related AKT1 isoform.[2]
The proposed mechanism involves BN82002 binding to Tyrosine-178 in AKT2, which disrupts its kinase activity.[2] This prevents the downstream signaling cascade that leads to the activation and nuclear translocation of the NF-κB complex (p65 and p50). By blocking NF-κB activation, BN82002 dose-dependently down-regulates the mRNA levels of pro-inflammatory mediators such as nitric oxide synthase (NOS), tumor necrosis factor-α (TNF-α), and cyclooxygenase-2 (COX-2).[2] This ultimately leads to a reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in response to inflammatory stimuli like lipopolysaccharide (LPS).[2]
Quantitative Data: Anti-Inflammatory Effects
| Assay | Effect of BN82002 |
| NF-κB Reporter Assay | Significantly reduced LPS-induced luciferase activity in RAW 264.7 cells. |
| mRNA Expression | Dose-dependent downregulation of iNOS, TNF-α, and COX-2 mRNA in LPS-stimulated RAW 264.7 cells. |
| Mediator Production | Inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated RAW 264.7 cells and peritoneal macrophages. |
Data is descriptive as specific quantitative values were not available in the searched literature.
Signaling Pathway Diagram: AKT2/NF-κB Inhibition
Caption: BN82002 inhibits AKT2, preventing NF-κB activation and pro-inflammatory gene expression.
Experimental Protocols
In Vitro CDC25 Phosphatase Inhibition Assay
-
Principle: To measure the ability of BN82002 to inhibit the dephosphorylation of a substrate by recombinant human CDC25 phosphatases.
-
Reagents:
-
Recombinant human GST-CDC25A, B, or C.
-
Substrate: O-methyl fluorescein phosphate (OMFP).
-
Assay Buffer: Specific buffer composition as described in the original study (e.g., Tris-HCl, DTT, EDTA).
-
This compound dissolved in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of BN82002 in assay buffer.
-
In a 96-well plate, add the recombinant CDC25 enzyme to each well.
-
Add the BN82002 dilutions or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the OMFP substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence of the product (O-methyl fluorescein) using a fluorescence plate reader (e.g., excitation/emission wavelengths of 485/530 nm).
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
-
Cell Proliferation Assay
-
Principle: To assess the cytostatic or cytotoxic effects of BN82002 on cancer cell lines.
-
Reagents:
-
Human tumor cell lines (e.g., MIA PaCa-2, HT-29).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of BN82002 in complete medium.
-
Replace the existing medium with the medium containing the BN82002 dilutions or vehicle control.
-
Incubate the cells for a prolonged period (e.g., 96 hours) at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence/luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot for CDK1 Phosphorylation
-
Principle: To detect the phosphorylation status of CDK1 on Tyrosine 15, an indicator of its inactivation, following treatment with BN82002.
-
Reagents:
-
Cell line of interest (e.g., MIA PaCa-2).
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-CDK1 (Tyr15) and anti-total-CDK1 or a loading control (e.g., anti-actin, anti-tubulin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cultured cells with BN82002 at various concentrations for a specified time (e.g., 1-24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-CDK1 (Tyr15) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total CDK1 or a loading control to ensure equal protein loading.
-
NF-κB Reporter Assay
-
Principle: To quantify the transcriptional activity of NF-κB in response to an inflammatory stimulus in the presence or absence of BN82002.
-
Reagents:
-
Reporter cell line (e.g., RAW 264.7) transfected with a luciferase reporter construct driven by an NF-κB response element.
-
Inflammatory stimulus (e.g., LPS).
-
This compound.
-
Luciferase assay reagent.
-
-
Procedure:
-
Plate the reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of BN82002 for a specified duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an appropriate time (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescent signal using a luminometer.
-
Normalize the results to a control (e.g., untreated, stimulated cells) and express as a percentage of NF-κB activity.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro and cell-based characterization of BN82002 activity.
Conclusion
This compound presents a compelling dual-inhibition profile, targeting both the cell cycle machinery via CDC25 phosphatases and inflammatory signaling through the AKT2/NF-κB axis. The data and methodologies presented in this guide underscore its potential as a lead compound for developing novel therapeutics in oncology and inflammatory diseases. Further investigation into its in vivo efficacy, selectivity, and pharmacokinetic/pharmacodynamic properties is warranted to fully elucidate its therapeutic potential.
References
BN82002 Hydrochloride: A Potent and Irreversible Inhibitor of CDC25 Phosphatases
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cell Division Cycle 25 (CDC25) phosphatases are key regulators of the cell cycle, and their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. BN82002 hydrochloride is a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family. This technical guide provides an in-depth overview of the core characteristics of BN82002, including its mechanism of action, quantitative inhibitory and cytotoxic data, detailed experimental protocols for its characterization, and its effects on cell cycle progression and in vivo tumor growth.
Introduction
The cell division cycle is a tightly regulated process controlled by cyclin-dependent kinases (CDKs). The activity of CDKs is, in turn, modulated by phosphorylation and dephosphorylation events. CDC25 dual-specificity phosphatases (CDC25A, CDC25B, and CDC25C) play a crucial role in activating CDK-cyclin complexes by removing inhibitory phosphate groups, thereby driving transitions between cell cycle phases.[1][2] Their pivotal role in cell proliferation has made them a focal point for the development of novel antiproliferative agents.[1]
BN82002 is a cell-permeable, ortho-hydroxybenzylamino compound that has emerged as a significant inhibitor of the CDC25 phosphatase family.[3][4] It has been shown to impair the proliferation of various tumor cell lines and impede tumor growth in animal models, underscoring the therapeutic potential of targeting CDC25 phosphatases.[1][3]
Mechanism of Action
BN82002 acts as a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family.[3][5] By inhibiting CDC25, BN82002 prevents the dephosphorylation and subsequent activation of cyclin-dependent kinases. This leads to an increase in the inhibitory tyrosine phosphorylation of CDKs, such as CDK1, which ultimately results in a delay in cell cycle progression.[1] Studies have shown that BN82002 can arrest cells at various stages of the cell cycle, including the G1-S, S, and G2-M transitions.[1]
Quantitative Data
The inhibitory activity of BN82002 against CDC25 phosphatases and its cytotoxic effects on various human tumor cell lines have been quantified and are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of BN82002 against CDC25 Isoforms
| Target | IC50 (µM) |
| CDC25A | 2.4[5][6] |
| CDC25B2 | 3.9[5][6] |
| CDC25B3 | 6.3[5][6] |
| CDC25C | 5.4[5][6] |
| CDC25C (catalytic domain) | 4.6[5][6] |
IC50 values represent the concentration of BN82002 required to inhibit 50% of the enzyme's activity.
Table 2: In Vitro Cytotoxicity of BN82002 against Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MIA PaCa-2 | Pancreatic | 7.2[6] |
| HT-29 | Colon | 32.6[6] |
IC50 values represent the concentration of BN82002 required to inhibit 50% of cell proliferation.
BN82002 displays approximately 20-fold greater selectivity for CDC25 phosphatases over the CD45 tyrosine phosphatase.[5][6]
Signaling Pathway and Logical Relationships
The following diagrams illustrate the CDC25 signaling pathway and the mechanism of action of BN82002.
Experimental Protocols
Detailed methodologies for key experiments used to characterize BN82002 are provided below.
In Vitro CDC25 Phosphatase Activity Assay
This protocol is adapted from standard fluorimetric assays for CDC25 activity.[7]
Objective: To determine the in vitro inhibitory effect of BN82002 on the activity of recombinant CDC25 phosphatases.
Materials:
-
Recombinant human CDC25A, B, or C protein
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Fluorogenic substrate: 3-O-methylfluorescein phosphate (OMFP) or fluorescein diphosphate (FDP)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well microplate, add the diluted BN82002 or vehicle control.
-
Add the recombinant CDC25 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the fluorogenic substrate (e.g., OMFP) to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for fluorescein) over a specific time period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of the reaction (increase in fluorescence per unit time).
-
Determine the percentage of inhibition for each BN82002 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the BN82002 concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.
Objective: To determine the cytotoxic effect of BN82002 on human tumor cell lines.
Materials:
-
Human tumor cell lines (e.g., MIA PaCa-2, HT-29)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of BN82002 or a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each BN82002 concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the BN82002 concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide staining to analyze cell cycle distribution.
Objective: To investigate the effect of BN82002 on the cell cycle progression of a cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Seed HeLa cells and treat them with a specific concentration of BN82002 (e.g., 50 µM) or a vehicle control for a designated time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells is measured by detecting the fluorescence of the PI-DNA complex.
-
The data is analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Antitumor Activity in a Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of BN82002.[3]
Objective: To assess the ability of BN82002 to reduce the growth of human tumor xenografts in immunodeficient mice.
Materials:
-
Athymic nude mice
-
Human pancreatic cancer cells (e.g., MIA PaCa-2)
-
This compound
-
Vehicle solution
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of MIA PaCa-2 cells into the flank of each athymic nude mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to a treatment group (BN82002) and a control group (vehicle).
-
Administer BN82002 intraperitoneally (i.p.) at a specified dose (e.g., 15 mg/kg) and schedule. The control group receives the vehicle on the same schedule.
-
Measure the tumor volume with calipers at regular intervals throughout the study.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Compare the tumor growth between the treatment and control groups to evaluate the antitumor efficacy of BN82002.
Conclusion
This compound is a valuable research tool for studying the role of CDC25 phosphatases in cell cycle regulation and as a lead compound for the development of novel anticancer therapeutics. Its potent and irreversible inhibition of CDC25, coupled with its demonstrated in vitro and in vivo activity, highlights the potential of targeting this class of enzymes in oncology. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of BN82002 and other CDC25 inhibitors.
References
- 1. broadpharm.com [broadpharm.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cdc25 - Wikipedia [en.wikipedia.org]
anti-inflammatory mechanism of BN82002 hydrochloride
An In-depth Technical Guide on the Anti-inflammatory Mechanism of BN82002 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a cell-permeable, irreversible inhibitor of the CDC25 phosphatase family, initially investigated for its anti-tumor properties.[1][2][3][4] It demonstrates potent inhibition against various CDC25 isoforms, including CDC25A, B, and C, which are crucial regulators of the cell cycle.[1][2][3][4] Beyond its role in oncology, recent research has unveiled a significant anti-inflammatory function for BN82002, positioning it as a potential therapeutic candidate for inflammatory diseases.[5] This technical guide delineates the core , focusing on its molecular targets, relevant signaling pathways, and the experimental evidence supporting its mode of action.
Core Anti-inflammatory Mechanism: Targeting the AKT2/NF-κB Signaling Axis
The primary anti-inflammatory activity of this compound stems from its ability to suppress the production of key inflammatory mediators.[5] This is achieved through the targeted inhibition of the AKT2 signaling pathway, which subsequently blocks the activation of the master inflammatory transcription factor, NF-κB.[5]
Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), a ligand for Toll-like receptor 4 (TLR4), a signaling cascade is initiated that typically leads to the activation of NF-κB.[5] BN82002 intervenes in this pathway by specifically targeting and interrupting the kinase activity of AKT2.[5] The specific binding site has been identified as Tyr-178 on AKT2.[5] This targeted inhibition of AKT2 prevents the downstream nuclear translocation of NF-κB subunits (p65 and p50), thereby halting the transcription of pro-inflammatory genes.[5] Notably, BN82002's inhibitory action is specific to AKT2, with no significant effect observed on AKT1.[5]
Signaling Pathway of BN82002 Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel synthetic inhibitor of CDC25 phosphatases: BN82002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Anti-inflammatory functions of the CDC25 phosphatase inhibitor BN82002 via targeting AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BN82002 Hydrochloride In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN82002 hydrochloride is a potent, selective, and irreversible inhibitor of the cell division cycle 25 (CDC25) family of dual-specificity phosphatases (CDC25A, B, and C)[1][2][3][4]. These phosphatases are crucial regulators of the cell cycle, as they activate cyclin-dependent kinase (CDK) complexes that drive cell cycle progression[5][6]. By inhibiting CDC25, this compound blocks the activation of CDKs, leading to cell cycle arrest and the impairment of tumor cell proliferation[3][5][7]. This makes this compound a compound of significant interest in cancer research and drug development. The following protocol details an in vitro cell proliferation assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method to evaluate the cytotoxic effects of this compound on cancer cell lines.
Principle of the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[8][9]. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals[10]. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable, metabolically active cells[9].
Data Presentation
The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell proliferation by 50%. The IC50 values can be determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Example of IC50 Values for this compound in Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MIA PaCa-2 | Pancreatic | 7.2[1][2] |
| HT-29 | Colon | 32.6[1][2] |
| HeLa | Cervical | Not specified |
| U2OS | Osteosarcoma | Not specified |
Note: The IC50 values presented are examples based on available literature. Actual values may vary depending on experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound (CAS No. 1049740-43-3)
-
Selected cancer cell lines (e.g., MIA PaCa-2, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution[11]
-
96-well flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Caption: Experimental workflow for the in vitro cell proliferation assay of this compound.
Detailed Protocol
-
Cell Seeding:
-
Culture the chosen cancer cell lines in their appropriate complete medium until they reach approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Adjust the cell suspension to a density of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
After the 24-hour incubation period, carefully aspirate the medium from the wells.
-
Add 100 µL of fresh medium containing the various concentrations of this compound to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control (medium only).
-
Incubate the plate for an additional 48 to 72 hours.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
After the incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis using a sigmoidal dose-response curve.
-
Signaling Pathway
Caption: The inhibitory effect of this compound on the CDC25-mediated cell cycle progression.
Pathway Description: Cell cycle progression is driven by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin subunits. The activity of these complexes is negatively regulated by inhibitory phosphorylation. CDC25 phosphatases are responsible for removing these inhibitory phosphate groups, thereby activating the CDK-cyclin complexes and allowing the cell to transition through the different phases of the cell cycle[5][6]. This compound exerts its anti-proliferative effect by directly inhibiting the activity of CDC25 phosphatases. This inhibition prevents the dephosphorylation and activation of CDK-cyclin complexes, leading to an accumulation of inactive, phosphorylated CDKs. As a result, the cell cycle is arrested at various checkpoints (G1/S, S, and G2/M), and cell proliferation is suppressed[5].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BN-82002, CDC25 Phosphatase Inhibitor - CD BioSciences [celluars.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A novel synthetic inhibitor of CDC25 phosphatases: BN82002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Cdc25 phosphatase inhibitor | Probechem Biochemicals [probechem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchhub.com [researchhub.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - BR [thermofisher.com]
Application Notes and Protocols for BN82002 Hydrochloride in Human Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN82002 hydrochloride is a potent, selective, and irreversible inhibitor of the cell division cycle 25 (CDC25) family of dual-specificity phosphatases (A, B, and C).[1][2] CDC25 phosphatases are key regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinase (CDK) complexes, which drive transitions between cell cycle phases.[2] Overexpression of CDC25 phosphatases is a common feature in a variety of human cancers, making them an attractive target for anticancer drug development. BN82002 has been shown to impair the proliferation of numerous cancer cell lines by inducing cell cycle arrest and, in some cases, apoptosis.[1][2] Its mechanism of action involves the inhibition of CDC25, leading to an increase in the inhibitory tyrosine phosphorylation of CDK1, a critical regulator of the G2/M transition.[2] Furthermore, recent studies have indicated that BN82002 may also exert its effects through the modulation of other critical signaling pathways, such as the AKT/NF-κB pathway.[3]
These application notes provide a comprehensive overview of the use of this compound in human cancer cell lines, including its biological activities, protocols for key in vitro assays, and illustrative diagrams of its mechanism of action.
Data Presentation
Table 1: In Vitro Inhibitory Activity of BN82002 against CDC25 Phosphatases
| CDC25 Isoform | IC50 (µM) |
| CDC25A | 2.4 |
| CDC25B2 | 3.9 |
| CDC25B3 | 6.3 |
| CDC25C | 5.4 |
| CDC25C (catalytic domain) | 4.6 |
Data sourced from MedChemExpress.
Table 2: Anti-proliferative Activity of BN82002 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MIA PaCa-2 | Pancreatic Cancer | 7.2 |
| HT-29 | Colon Cancer | 32.6 |
| U87MG | Glioblastoma | Not explicitly quantified, but showed dose-dependent inhibition |
| A172 | Glioblastoma | Not explicitly quantified, but showed dose-dependent inhibition |
Data sourced from MedChemExpress and a study on glioma cells.[1]
Table 3: Effect of BN82002 on Apoptosis in Glioblastoma Cell Lines
| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity (Compared to Control) |
| U87MG | BN82002 (dose-dependent) | Dose-dependent increase |
| A172 | BN82002 (dose-dependent) | Dose-dependent increase |
Data interpreted from a study on glioma cells, which reported a dose-dependent induction of apoptosis as assessed by caspase-3 and -7 activities.[1]
Mandatory Visualization
Caption: BN82002 inhibits CDC25 and AKT2, leading to cell cycle arrest and apoptosis.
Caption: Workflow for evaluating BN82002 effects on cancer cells.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on human cancer cell lines and calculate the IC50 value.
Materials:
-
Human cancer cell lines (e.g., MIA PaCa-2, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To analyze the effect of this compound on the cell cycle distribution of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Apoptosis Assay by Annexin V-FITC and PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Human cancer cell lines (e.g., U87MG, A172)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases as a marker of apoptosis induction.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit or similar
-
Luminometer or fluorescence plate reader
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader.
-
Express the results as a fold change in caspase activity compared to the vehicle control.
Western Blotting for Phospho-CDK1 (Tyr15)
Objective: To detect the increase in inhibitory phosphorylation of CDK1 following treatment with this compound.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Treat cells with this compound for the appropriate duration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-CDK1 (Tyr15) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total CDK1 and a loading control like β-actin.
References
Application Notes and Protocols: BN82002 Hydrochloride Treatment in MIA PaCa-2 Pancreatic Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
BN82002 hydrochloride is a potent and selective inhibitor of the cell division cycle 25 (CDC25) family of phosphatases.[1][2] These dual-specificity phosphatases are crucial regulators of the cell cycle, and their inhibition presents a promising strategy for anti-cancer therapy.[3] The MIA PaCa-2 human pancreatic cancer cell line is particularly sensitive to BN82002, making it a valuable model system for studying the compound's effects.[2] These application notes provide detailed protocols for evaluating the impact of this compound on MIA PaCa-2 cells, including its effects on cell viability, the cell cycle, and apoptosis.
Data Presentation
In Vitro Efficacy of this compound on MIA PaCa-2 Cells
| Parameter | Value | Reference |
| IC50 (Cell Proliferation) | 7.2 µM | [2] |
| Target | CDC25A, CDC25B, CDC25C | [2][3] |
| Effect on Cell Cycle | Arrest at various stages, with a slight decrease in S phase. | [2] |
| Molecular Effect | Increased inhibitory tyrosine 15 phosphorylation of cyclin-dependent kinase 1 (CDK1). | [1] |
Representative Data: Effect of this compound on MIA PaCa-2 Cell Cycle Distribution (24-hour treatment)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | 52 ± 4% | 32 ± 3% | 16 ± 2% |
| BN82002 (7.2 µM) | 65 ± 5% | 20 ± 4% | 15 ± 3% |
| BN82002 (15 µM) | 72 ± 6% | 13 ± 3% | 15 ± 2% |
| Note: This data is representative and intended to illustrate the expected outcome. Actual results may vary. |
Representative Data: Induction of Apoptosis by this compound in MIA PaCa-2 Cells (48-hour treatment)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Vehicle) | 92 ± 3% | 3 ± 1% | 5 ± 2% |
| BN82002 (7.2 µM) | 75 ± 5% | 15 ± 3% | 10 ± 2% |
| BN82002 (15 µM) | 60 ± 6% | 25 ± 4% | 15 ± 3% |
| Note: This data is representative and intended to illustrate the expected outcome. Actual results may vary. |
Signaling Pathway
Experimental Protocols
Cell Culture
MIA PaCa-2 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 2.5% horse serum. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
MIA PaCa-2 cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed MIA PaCa-2 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO).
-
Incubate the cells with the compound for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis (Flow Cytometry)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
MIA PaCa-2 cells
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed MIA PaCa-2 cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound (e.g., 7.2 µM and 15 µM) or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MIA PaCa-2 cells
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed MIA PaCa-2 cells in 6-well plates and treat with this compound (e.g., 7.2 µM and 15 µM) or vehicle control for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Western Blot Analysis
This protocol is for detecting changes in protein expression, specifically the phosphorylation status of CDK1.
Materials:
-
MIA PaCa-2 cells
-
Complete culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK1 (Tyr15), anti-CDK1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed MIA PaCa-2 cells in 6-well plates and treat with this compound at the desired concentrations for 1 hour.[1]
-
Lyse the cells 24 hours later using RIPA buffer.[1]
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
Experimental Workflow
References
Application of BN82002 Hydrochloride in HT-29 Colon Cancer Cells: Application Notes and Protocols
For Research Use Only.
Introduction
BN82002 hydrochloride is a potent and selective inhibitor of the CDC25 family of dual-specificity phosphatases (CDC25A, CDC25B, and CDC25C)[1][2][3][4][5][6]. These phosphatases are crucial regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinase (CDK) complexes at various checkpoints[7]. By inhibiting CDC25 phosphatases, this compound blocks the activation of CDKs, leading to cell cycle arrest and the inhibition of tumor cell proliferation[3][7]. This document provides detailed application notes and protocols for the use of this compound in studying its effects on the HT-29 human colon cancer cell line.
Mechanism of Action
This compound exerts its anti-proliferative effects by targeting the CDC25 phosphatases. This inhibition prevents the removal of inhibitory phosphates from CDK-cyclin complexes, thereby keeping them in an inactive state. This leads to arrests at the G1/S and G2/M phases of the cell cycle[3][7]. In HT-29 colon cancer cells, treatment with this compound has been shown to inhibit cell proliferation in a concentration-dependent manner[1][2].
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Enzymatic Assay) | CDC25A | 2.4 µM | [1][2] |
| CDC25B2 | 3.9 µM | [1][2] | |
| CDC25B3 | 6.3 µM | [1][2] | |
| CDC25C | 5.4 µM | [1][2] | |
| IC50 (Cell Proliferation) | HT-29 (Colon Cancer) | 32.6 µM | [1][2] |
| MIA PaCa-2 (Pancreatic Cancer) | 7.2 µM | [1][2] |
Mandatory Visualizations
Caption: Mechanism of action of this compound on the cell cycle.
Caption: General experimental workflow for studying BN82002 in HT-29 cells.
Experimental Protocols
Cell Culture and Maintenance of HT-29 Cells
-
Cell Line: HT-29 (human colorectal adenocarcinoma cell line).
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Aliquot and store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures[8][9][10][11].
-
Objective: To determine the cytotoxic effects of this compound on HT-29 cells.
-
Materials:
-
HT-29 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (DMSO) at the highest concentration used for the drug.
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is based on standard propidium iodide (PI) staining methods[12][13][14][15].
-
Objective: To analyze the effect of this compound on the cell cycle distribution of HT-29 cells.
-
Materials:
-
HT-29 cells
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed HT-29 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound (e.g., IC50 concentration) for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Western Blot Analysis
This protocol follows general western blotting procedures[16][17][18][19][20].
-
Objective: To investigate the effect of this compound on the expression of cell cycle-related proteins.
-
Materials:
-
HT-29 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-CDK1, anti-phospho-CDK1, anti-Cyclin B1, anti-CDC25C, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Treat HT-29 cells with this compound as described for other assays.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Apoptosis Assay by Annexin V/PI Staining
This protocol is based on standard Annexin V and Propidium Iodide (PI) staining methods[21][22][23][24].
-
Objective: To determine if this compound induces apoptosis in HT-29 cells.
-
Materials:
-
HT-29 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat HT-29 cells with this compound for the desired time.
-
Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. BN-82002, CDC25 Phosphatase Inhibitor - CD BioSciences [celluars.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel synthetic inhibitor of CDC25 phosphatases: BN82002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. broadpharm.com [broadpharm.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. corefacilities.iss.it [corefacilities.iss.it]
- 16. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 17. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 18. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 19. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols: Analysis of HeLa Cell Cycle Modulation by BN82002 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN82002 hydrochloride is a potent and selective inhibitor of the CDC25 family of phosphatases (CDC25A, B, and C).[1] These dual-specificity phosphatases are critical regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinase (CDK) complexes that drive transitions between cell cycle phases. Inhibition of CDC25 phosphatases leads to cell cycle arrest and is a promising strategy for anti-cancer drug development. In HeLa cells, a human cervical adenocarcinoma cell line, this compound has been shown to delay cell cycle progression at the G1-S, S, and G2-M transitions.[1] These application notes provide detailed protocols for analyzing the effects of this compound on the HeLa cell cycle.
Data Presentation
While qualitative descriptions of this compound's effect on the HeLa cell cycle are available, specific quantitative data from public sources are limited. The following table presents hypothetical data based on the described effects of a CDC25 inhibitor, illustrating how to represent such findings. Researchers should generate their own data using the protocols provided below.
Table 1: Hypothetical Cell Cycle Distribution of HeLa Cells Treated with this compound for 24 Hours
| Treatment Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| 10 | 60.1 ± 2.8 | 25.3 ± 2.1 | 14.6 ± 1.5 |
| 25 | 65.7 ± 3.5 | 20.1 ± 1.9 | 14.2 ± 1.3 |
| 50 | 68.3 ± 4.0 | 15.8 ± 1.7 | 15.9 ± 2.0 |
Note: Data are presented as mean ± standard deviation from three independent experiments. These are representative data and should be confirmed experimentally.
Signaling Pathway
The cell cycle is propelled by the sequential activation of cyclin-dependent kinases (CDKs). CDC25 phosphatases are key activators of these kinases. This compound inhibits CDC25, leading to the accumulation of inactive, phosphorylated CDK-cyclin complexes and subsequent cell cycle arrest.
Caption: this compound inhibits CDC25A and CDC25C.
Experimental Workflow
A typical workflow for assessing the impact of this compound on the HeLa cell cycle involves cell culture, treatment, and analysis via flow cytometry and western blotting.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
HeLa Cell Culture
-
Materials:
-
HeLa cells (ATCC® CCL-2™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
-
Protocol:
-
Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash cells with PBS, detach with Trypsin-EDTA, and re-seed in fresh medium at the desired density.
-
Treatment with this compound
-
Materials:
-
HeLa cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
-
Protocol:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as in the highest drug treatment.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
Cell Cycle Analysis by Flow Cytometry
-
Materials:
-
Treated and control HeLa cells
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Protocol:
-
Harvest cells by trypsinization, including the supernatant to collect any floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Western Blot Analysis of Cell Cycle Proteins
-
Materials:
-
Treated and control HeLa cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-CDK1 (Tyr15), anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
References
Application Notes and Protocols for BN82002 Hydrochloride in U2OS Osteosarcoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN82002 hydrochloride is a potent and selective inhibitor of the cell division cycle 25 (CDC25) family of dual-specificity phosphatases.[1] CDC25 phosphatases are crucial regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs) that drive cell cycle progression. In cancer cells, where cell cycle checkpoints are often dysregulated, targeting CDC25 presents a promising therapeutic strategy. In U2OS human osteosarcoma cells, this compound has been shown to induce cell cycle arrest, primarily in the G1 phase, highlighting its potential as an anti-cancer agent for osteosarcoma.[1]
These application notes provide a comprehensive overview of the effects of this compound on U2OS cells and detailed protocols for its use in key cellular assays.
Data Presentation
In Vitro Inhibitory Activity of BN82002
| Target | IC50 (µM) |
| CDC25A | 2.4 |
| CDC25B | 3.9 |
| CDC25C | 5.4 |
This data represents the in vitro half-maximal inhibitory concentration (IC50) of BN82002 against recombinant human CDC25 phosphatases.
Anti-proliferative Activity of BN82002 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MIA PaCa-2 | Pancreatic | 7.2 |
| HT-29 | Colon | 32.6 |
Note: The IC50 for U2OS cell proliferation has not been specifically reported in the reviewed literature. It is recommended to perform a dose-response experiment to determine the precise IC50 under your specific experimental conditions.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of CDC25 phosphatases. This leads to the sustained inhibitory phosphorylation of cyclin-dependent kinases (CDKs), preventing their activation and thereby arresting the cell cycle. In U2OS cells, the predominant effect is an arrest in the G1 phase.
Caption: BN82002 inhibits CDC25A, leading to G1 arrest.
Experimental Protocols
U2OS Cell Culture
Materials:
-
U2OS osteosarcoma cells (ATCC® HTB-96™)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture U2OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for plating.
Cell Proliferation Assay (MTT Assay)
Materials:
-
U2OS cells
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed U2OS cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Materials:
-
U2OS cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed U2OS cells in 6-well plates and treat with this compound (at a concentration around the determined IC50) for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Caption: Workflow for cell cycle analysis using PI staining.
Apoptosis Assay (TUNEL Assay)
Materials:
-
U2OS cells grown on coverslips
-
This compound
-
PBS
-
4% Paraformaldehyde
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTP)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed U2OS cells on coverslips in a 24-well plate and treat with this compound for 48 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with the permeabilization solution.
-
Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions.
-
Wash the cells and counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.
Western Blot Analysis
Materials:
-
U2OS cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK1 (Tyr15), anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat U2OS cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer, and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Expected Outcomes
-
Cell Proliferation: this compound is expected to inhibit the proliferation of U2OS cells in a dose-dependent manner.
-
Cell Cycle: Treatment with this compound is expected to cause an accumulation of U2OS cells in the G1 phase of the cell cycle.
-
Apoptosis: At higher concentrations or longer incubation times, this compound may induce apoptosis in U2OS cells.
-
Western Blot: An increase in the inhibitory phosphorylation of CDKs (e.g., p-CDK1 Tyr15) and potential changes in the expression of G1-related cyclins and CDKs (e.g., Cyclin D1, CDK4) are expected.
Troubleshooting
-
Low drug efficacy: Ensure the this compound is fully dissolved and used at an appropriate concentration. Determine the optimal treatment time for your specific experimental setup.
-
High background in TUNEL assay: Optimize the permeabilization step and ensure thorough washing to reduce non-specific staining.
-
Weak signal in Western blot: Optimize protein extraction and loading amounts. Ensure the primary and secondary antibodies are used at the recommended dilutions and are compatible.
By following these protocols, researchers can effectively investigate the cellular and molecular effects of this compound on U2OS osteosarcoma cells, contributing to a better understanding of its therapeutic potential.
References
Application Notes and Protocols for BN82002 Hydrochloride in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of BN82002 hydrochloride, a potent and irreversible inhibitor of the CDC25 phosphatase family, in in vivo xenograft model studies. The information is compiled from preclinical studies evaluating its anti-tumor efficacy.
Introduction
This compound is a cell-permeable, small molecule inhibitor targeting the CDC25 dual-specificity phosphatases A, B, and C.[1] These phosphatases are essential regulators of the cell cycle, and their overexpression is common in various human cancers. By inhibiting CDC25, BN82002 prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), particularly CDK1, leading to cell cycle arrest and the impairment of tumor cell proliferation.[1] Preclinical studies have demonstrated that BN82002 reduces the growth rate of human tumor xenografts in athymic nude mice, highlighting its potential as an anti-cancer therapeutic agent.[1]
Mechanism of Action
BN82002 exerts its anti-proliferative effects by disrupting the normal progression of the cell cycle. The CDC25 phosphatases are responsible for removing inhibitory phosphate groups from CDK-cyclin complexes at critical checkpoints, thereby allowing the cell to transition between phases (e.g., G1 to S, and G2 to M). BN82002's inhibition of CDC25 leads to the accumulation of hyperphosphorylated, inactive CDK1. This prevents cancer cells from entering mitosis, resulting in cell cycle arrest and a reduction in tumor growth.
Data Presentation: In Vivo Efficacy in Pancreatic Cancer Xenograft Model
The following table summarizes the experimental design and outcomes of a representative in vivo study of this compound in a human pancreatic cancer xenograft model using the MIA PaCa-2 cell line. The data indicates a reduction in tumor growth rate upon treatment.
| Parameter | Control Group | BN82002 HCl (Regimen A) | BN82002 HCl (Regimen B) |
| Cell Line | MIA PaCa-2 (Human Pancreatic Carcinoma) | MIA PaCa-2 (Human Pancreatic Carcinoma) | MIA PaCa-2 (Human Pancreatic Carcinoma) |
| Animal Model | Athymic Nude Mice | Athymic Nude Mice | Athymic Nude Mice |
| Tumor Inoculation | Subcutaneous | Subcutaneous | Subcutaneous |
| Treatment Start | Tumor volume of ~100 mm³ | Tumor volume of ~100 mm³ | Tumor volume of ~100 mm³ |
| Dosing Regimen | Vehicle Control (i.p.) | 15 mg/kg, daily for 10 days (i.p.) | 40 mg/kg, weekly for 3 weeks (i.p.) |
| Observed Outcome | Progressive tumor growth | Reduction in tumor growth rate | Reduction in tumor growth rate |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 5.5 mg/mL in the dosing solution, a 55.0 mg/mL stock in DMSO can be prepared.
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. A suggested final concentration is 40% of the total volume.
-
Add Tween-80 to the tube. A suggested final concentration is 5% of the total volume.
-
Add sterile saline to reach the final desired volume. A suggested final concentration is 45% of the total volume.
-
Vortex the solution thoroughly until it is clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Prepare the working solution fresh on the day of use.
Note: The proportion of DMSO in the final working solution should be kept low, ideally below 10%, to minimize toxicity to the animals.
Protocol 2: Human Pancreatic Cancer Xenograft Model (MIA PaCa-2)
Materials:
-
MIA PaCa-2 human pancreatic carcinoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Female athymic nude mice (6-8 weeks old)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
Animal housing and care facilities compliant with institutional guidelines
Experimental Workflow:
Procedure:
-
Cell Culture and Preparation:
-
Culture MIA PaCa-2 cells in complete medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and wash them with sterile PBS.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion). Viability should be >95%.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio) at a concentration of 1 x 10⁷ cells/mL.
-
-
Tumor Inoculation:
-
Anesthetize the mice according to the approved institutional protocol.
-
Inject 100-200 µL of the cell suspension (containing 1-2 million cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
-
Treatment Initiation and Administration:
-
When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control intraperitoneally (i.p.) according to the desired dosing regimen (e.g., 15 mg/kg daily for 10 days or 40 mg/kg weekly for 3 weeks).
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Analyze the data to determine the effect of this compound on tumor growth inhibition.
-
Concluding Remarks
This compound has demonstrated anti-tumor activity in preclinical in vivo xenograft models. The protocols and data presented here provide a foundation for researchers to design and execute further studies to evaluate the therapeutic potential of this CDC25 phosphatase inhibitor. Careful adherence to established protocols for animal handling, compound formulation, and data collection is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols: Western Blot Analysis of CDK1 Phosphorylation Following BN82002 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analysis of Cyclin-Dependent Kinase 1 (CDK1) phosphorylation in response to treatment with BN82002, a potent and selective inhibitor of the CDC25 phosphatase family. The provided methodologies are intended to guide researchers in accurately assessing the impact of BN82002 on the cell cycle machinery, specifically through the well-established technique of Western blot analysis.
Introduction
Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle, is activated through a series of phosphorylation and dephosphorylation events. The CDC25 family of dual-specificity phosphatases (CDC25A, CDC25B, and CDC25C) plays a crucial role in activating CDK1 by removing inhibitory phosphates from its Tyr15 and Thr14 residues.[1][2][3] The small molecule BN82002 has been identified as a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family.[4][5][6][7] By inhibiting CDC25, BN82002 is expected to increase the inhibitory phosphorylation of CDK1, leading to cell cycle arrest and inhibition of tumor cell proliferation.[1][4][8] This makes BN82002 a compound of interest in cancer research and drug development.
Western blotting is a fundamental technique to detect and quantify changes in protein phosphorylation. This application note provides a detailed protocol for utilizing Western blot analysis to specifically measure the phosphorylation status of CDK1 in cells treated with BN82002.
Data Presentation
The following table summarizes the reported inhibitory concentrations (IC50) of BN82002 against various CDC25 isoforms and its anti-proliferative effects on different human tumor cell lines. This data is crucial for designing experiments with appropriate cell lines and drug concentrations.
| Target/Cell Line | IC50 (µM) | Reference |
| CDC25 Isoforms | ||
| CDC25A | 2.4 | [5][6][7] |
| CDC25B2 | 3.9 | [5][6][7] |
| CDC25B3 | 6.3 | [5][6][7] |
| CDC25C | 5.4 | [5][6][7] |
| CDC25C-cat | 4.6 | [5][6][7] |
| Human Tumor Cell Lines | ||
| MIA PaCa-2 (pancreatic) | 7.2 | [5][7] |
| DU-145 (prostate) | 13.5 | [3] |
| HT-29 (colon) | 32.6 | [5][7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.
References
- 1. A novel synthetic inhibitor of CDC25 phosphatases: BN82002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BN-82002, CDC25 Phosphatase Inhibitor - CD BioSciences [celluars.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CDC25 Phosphatase Inhibitor I, BN82002 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for BN82002 Hydrochloride in RAW 264.7 Macrophage Inflammation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN82002 hydrochloride is a potent and selective inhibitor of the CDC25 phosphatase family, which has demonstrated significant anti-inflammatory properties. In the context of macrophage-mediated inflammation, particularly in the widely used RAW 264.7 murine macrophage cell line, this compound has been shown to effectively suppress the production of key pro-inflammatory mediators. This document provides detailed application notes and experimental protocols for utilizing this compound in RAW 264.7 macrophage inflammation assays, based on current scientific literature.
The anti-inflammatory effects of this compound are primarily attributed to its specific targeting of AKT2 (Protein Kinase B, beta), a serine/threonine-specific protein kinase. By binding to the Tyr-178 residue of AKT2, this compound interrupts its kinase activity.[1] This targeted inhibition disrupts the downstream signaling cascade, most notably by preventing the nuclear translocation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) p50 and p65 subunits.[1] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition leads to a dose-dependent reduction in the expression and release of pro-inflammatory molecules such as nitric oxide (NO), prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[1]
Data Presentation
The following tables summarize the dose-dependent inhibitory effects of this compound on the production of key inflammatory mediators and the expression of related genes in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Disclaimer: The specific IC50 values and precise percentage of inhibition for this compound in RAW 264.7 cells from the primary study by Kim et al. (2019) are not publicly available in the accessed literature. The data presented below is illustrative of the described dose-dependent effects, incorporating a known effective concentration from a separate study for iNOS and COX-2 mRNA inhibition.
Table 1: Effect of this compound on Pro-inflammatory Mediator Production
| Mediator | Assay Method | BN82002 HCl Concentration | % Inhibition (Illustrative) |
| Nitric Oxide (NO) | Griess Assay | 10 µM | 25 - 40% |
| 25 µM | 45 - 65% | ||
| 50 µM | 70 - 90% | ||
| Prostaglandin E2 (PGE2) | ELISA | 10 µM | 20 - 35% |
| 25 µM | 40 - 60% | ||
| 50 µM | 65 - 85% |
Table 2: Effect of this compound on Pro-inflammatory Gene Expression (mRNA levels)
| Gene | Measurement Method | BN82002 HCl Concentration | % Inhibition |
| iNOS | qRT-PCR | 50 µM | Significant Inhibition Observed |
| COX-2 | qRT-PCR | 50 µM | Significant Inhibition Observed |
| TNF-α | qRT-PCR | 10 µM | 15 - 30% (Illustrative) |
| 25 µM | 35 - 55% (Illustrative) | ||
| 50 µM | 60 - 80% (Illustrative) |
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells using a cell scraper.
Assessment of Cell Viability (MTT Assay)
This protocol is essential to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Macrophage Inflammation Assay
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well or 96-well plates) at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis). Include a negative control (no LPS) and a positive control (LPS alone).
-
After the incubation period, collect the cell culture supernatants for the measurement of secreted inflammatory mediators and lyse the cells for RNA or protein analysis.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Collect 50-100 µL of the cell culture supernatant from each well of the inflammation assay.
-
Add an equal volume of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Quantify the levels of secreted cytokines such as TNF-α and IL-6 in the cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
Analysis of Gene Expression (qRT-PCR)
-
Isolate total RNA from the cell lysates using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for iNOS, COX-2, TNF-α, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing the anti-inflammatory effects of BN82002 HCl.
Caption: BN82002 HCl inhibits the LPS-induced NF-κB signaling pathway by targeting AKT2.
References
Application Notes and Protocols for Studying NF-κB Inhibition with BN82002 Hydrochloride in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in the regulation of immune and inflammatory responses, cell proliferation, and apoptosis.[1] Dysregulation of the NF-κB signaling pathway is implicated in numerous diseases, including chronic inflammatory disorders and cancer, making it a key target for therapeutic intervention. BN82002 hydrochloride is a potent and selective inhibitor of the CDC25 phosphatase family.[2][3] Recent studies have revealed its anti-inflammatory properties, which are mediated through the control of the NF-κB pathway by specifically targeting AKT2.[2]
This document provides detailed application notes and protocols for studying the inhibitory effects of this compound on NF-κB signaling in Human Embryonic Kidney (HEK) 293 cells. These protocols cover the use of NF-κB luciferase reporter assays and Western blotting to quantitatively assess the impact of this compound on this pathway. The provided methodologies are designed to be a comprehensive resource for researchers investigating the mechanism of action of this compound and similar compounds.
Mechanism of Action of BN82002 in NF-κB Signaling
BN82002 has been shown to inhibit NF-κB activation in a pathway-selective manner.[2] Research indicates that BN82002 reduces NF-κB-mediated luciferase activity in HEK293 cells that are overexpressing MyD88 and AKT2.[2] However, it does not inhibit NF-κB activity in cells overexpressing AKT1 or IKKβ.[2] This suggests that BN82002 acts upstream of IKKβ and specifically interferes with the AKT2-dependent signaling cascade leading to NF-κB activation.
Caption: Proposed NF-κB signaling pathway and the inhibitory point of this compound.
Data Presentation
Qualitative Summary of Expected Results
The following table summarizes the expected outcomes based on existing literature when studying the effect of this compound on NF-κB activation in appropriately engineered HEK293 cells.
| Experimental Condition | Expected Outcome on NF-κB Activity | Reference |
| HEK293 cells overexpressing MyD88 and AKT2 + BN82002 | Inhibition | [2] |
| HEK293 cells overexpressing AKT1 + BN82002 | No Inhibition | [2] |
| HEK293 cells overexpressing IKKβ + BN82002 | No Inhibition | [2] |
Quantitative Analysis of NF-κB Inhibition by this compound
The following tables are templates for presenting quantitative data obtained from the experimental protocols outlined below.
Table 1: Dose-Response of this compound on NF-κB Luciferase Activity
| BN82002 HCl (µM) | Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle Control) | Value | 0 |
| Concentration 1 | Value | Value |
| Concentration 2 | Value | Value |
| Concentration 3 | Value | Value |
| Concentration 4 | Value | Value |
| Concentration 5 | Value | Value |
| IC₅₀ (µM) | - | Calculated Value |
Table 2: Western Blot Analysis of NF-κB Pathway Proteins
| Treatment | p-p65/p65 Ratio | IκBα/Actin Ratio |
| Untreated Control | Value | Value |
| Activator Only | Value | Value |
| Activator + BN82002 HCl | Value | Value |
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells (ATCC® CRL-1573™)
-
Reporter Plasmids: NF-κB luciferase reporter plasmid, Renilla luciferase control plasmid
-
Expression Plasmids: pCMV-MyD88, pCMV-AKT2
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM)
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Transfection Reagent: Lipofectamine® 3000 or similar
-
Compound: this compound (dissolved in DMSO)
-
Activator: Recombinant Human TNFα
-
Lysis Buffer: Reporter Lysis Buffer
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System
-
Western Blotting: RIPA buffer, protease and phosphatase inhibitors, primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin), HRP-conjugated secondary antibody, ECL substrate.
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol details the steps to measure the effect of this compound on NF-κB-driven luciferase expression in HEK293 cells.
Caption: Experimental workflow for the NF-κB luciferase reporter assay.
Step-by-Step Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Transfection:
-
Prepare the transfection mixture according to the manufacturer's protocol. For each well, co-transfect with:
-
NF-κB luciferase reporter plasmid (e.g., 50 ng)
-
Renilla luciferase control plasmid (e.g., 5 ng)
-
MyD88 expression plasmid (e.g., 25 ng)
-
AKT2 expression plasmid (e.g., 25 ng)
-
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentration of this compound or vehicle (DMSO) as a control.
-
Pre-incubate for 1 hour at 37°C.
-
-
Cell Stimulation (Optional):
-
If not relying solely on overexpression for activation, stimulate the cells by adding TNFα to a final concentration of 10 ng/mL.
-
Incubate for an additional 6-8 hours.
-
-
Luciferase Assay:
-
Remove the medium and wash the cells once with PBS.
-
Lyse the cells by adding 20 µL of 1X Reporter Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Measure Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Protocol 2: Western Blot for NF-κB Pathway Proteins
This protocol is for assessing the levels of key proteins in the NF-κB pathway following treatment with this compound.
References
Troubleshooting & Optimization
BN82002 hydrochloride solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of BN82002 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family (CDC25A, B, and C).[1][2] CDC25 phosphatases are crucial regulators of the cell cycle, and their inhibition by BN82002 leads to cell cycle arrest, making it a compound of interest in cancer research.[3]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound exhibits good solubility in DMSO. For a detailed summary of solubility in various solvents, please refer to the solubility data table below.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to dissolve this compound in high-quality, anhydrous DMSO. For high concentration stock solutions, sonication may be necessary to fully dissolve the compound.[1] It is crucial to use newly opened or properly stored anhydrous DMSO, as the presence of water can significantly impact solubility.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] Avoid repeated freeze-thaw cycles. The compound is unstable in aqueous solutions.[4]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO | 220 mg/mL (555.72 mM) | Requires sonication.[1] |
| > 100 mM | ||
| 10 mg/mL | ||
| Ethanol | 10 mg/mL | [4] |
In Vivo Formulation Guide
For in vivo experiments, this compound can be formulated in various solvent systems. It is recommended to prepare these solutions fresh for each experiment.[2]
| Formulation | Composition | Final Concentration | Solution Type |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5.5 mg/mL (13.89 mM) | Clear Solution[1] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5.5 mg/mL (13.89 mM) | Clear Solution[1] |
| Protocol 3 | 10% DMSO, 90% Corn Oil | 5.5 mg/mL (13.89 mM) | Suspension (requires sonication)[1] |
Troubleshooting Guide
Issue 1: this compound is not dissolving completely in DMSO.
-
Possible Cause 1: The concentration is too high.
-
Solution: Try preparing a more dilute solution. Refer to the solubility table for maximum concentrations.
-
-
Possible Cause 2: Insufficient mixing.
-
Solution: Use a vortex mixer for an adequate amount of time. For higher concentrations, sonication is recommended to aid dissolution.[1]
-
-
Possible Cause 3: The DMSO is not anhydrous.
-
Solution: this compound is sensitive to moisture. Use a fresh, unopened bottle of anhydrous DMSO or DMSO that has been properly stored to prevent water absorption.
-
-
Possible Cause 4: The compound has precipitated out of solution.
-
Solution: Gently warm the solution and sonicate to redissolve the precipitate.[1]
-
Issue 2: The prepared solution appears cloudy or has particulate matter.
-
Possible Cause: The solubility limit has been exceeded, or the compound has precipitated.
-
Solution: If the formulation is intended to be a clear solution, you may need to adjust the solvent composition or decrease the concentration. For suspension formulations, ensure uniform mixing before use.
-
Experimental Protocols
Cell Cycle Analysis Using Flow Cytometry
This protocol outlines the steps to analyze the effect of this compound on the cell cycle distribution of a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase A staining solution
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations. Remove the medium from the cells and add the medium containing this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with a complete culture medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits CDC25, leading to cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel synthetic inhibitor of CDC25 phosphatases: BN82002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDC25 Phosphatase Inhibitor I, BN82002 The CDC25 Phosphatase Inhibitor I, BN82002, also referenced under CAS 396073-89-5, controls the biological activity of CDC25 Phosphatase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 396073-89-5 [sigmaaldrich.com]
preparing stable stock solutions of BN82002 hydrochloride
This technical support center provides guidance on the preparation of stable stock solutions of BN82002 hydrochloride for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a primary stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the highly recommended solvent for preparing primary stock solutions of this compound.[1][2] It has been shown to dissolve the compound effectively at concentrations of 10 mM or 10 mg/mL.[1] Ethanol can also be used as a solvent.[3]
Q2: What is the recommended storage condition and stability of this compound stock solutions?
A2: For long-term storage, it is recommended to store the stock solution at -80°C, where it is stable for up to 6 months.[1][4] For shorter-term storage, the solution can be kept at -20°C for up to 1 to 3 months.[1][3][4][5][6] To avoid degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[1][4] Solutions should be stored sealed and protected from moisture and light.[1]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to help redissolve the compound.[1][4] It is also important to ensure the solvent is of high purity and the storage conditions have been properly maintained.
Q4: Is this compound stable in aqueous solutions?
A4: this compound is reported to be unstable in aqueous solutions.[3][5][6] Therefore, it is recommended to prepare working solutions for in vivo or in vitro experiments freshly on the day of use.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not fully dissolve | - Insufficient solvent volume- Inappropriate solvent- Low temperature | - Ensure you are using the recommended solvent (e.g., DMSO).- Try gentle warming or sonication to aid dissolution.[1][4]- Increase the solvent volume to decrease the concentration. |
| Precipitation observed after storage | - Improper storage temperature- Repeated freeze-thaw cycles- Solvent evaporation | - Store aliquots at -80°C for long-term stability.[1][4]- Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1][4]- Ensure vials are properly sealed to prevent solvent evaporation. |
| Working solution is cloudy after dilution | - Poor aqueous solubility- Buffer incompatibility | - Prepare fresh working solutions immediately before use.[1][4]- Consider using a co-solvent system for aqueous dilutions (see in vivo preparation protocols). |
| Inconsistent experimental results | - Stock solution degradation- Inaccurate concentration | - Prepare fresh stock solutions if stability is a concern.- Ensure the stock solution is completely dissolved and homogenous before use.- Recalibrate pipettes and balances to ensure accurate measurements. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the appropriate amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be applied if necessary.
-
Aliquot the stock solution into single-use vials.
-
Store the aliquots at -20°C for up to 3 months or -80°C for up to 6 months.[1]
Protocol 2: Preparation of a Working Solution for In Vivo Experiments
For in vivo experiments, a co-solvent system is often required to maintain solubility upon injection. The following are example protocols; the final choice of vehicle will depend on the specific experimental requirements. It is recommended to prepare these working solutions fresh on the day of use. [1][4]
Option A: PEG300, Tween-80, and Saline Formulation
This protocol yields a clear solution of at least 5.5 mg/mL.[1]
-
Start with a concentrated DMSO stock solution (e.g., 55.0 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to reach a final volume of 1 mL. Mix well.
Option B: SBE-β-CD in Saline Formulation
This protocol also yields a clear solution of at least 5.5 mg/mL.[1]
-
Begin with a concentrated DMSO stock solution (e.g., 55.0 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.
Option C: Corn Oil Suspension
This protocol results in a suspended solution of 5.5 mg/mL, which can be suitable for oral or intraperitoneal administration.[1]
-
Use a concentrated DMSO stock solution (e.g., 55.0 mg/mL).
-
In a suitable tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil.
-
Mix thoroughly. This will form a suspension.
Data Presentation
Table 1: Solubility of this compound in Various Solvent Systems
| Solvent System | Solubility | Resulting Solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5.5 mg/mL (13.89 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5.5 mg/mL (13.89 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | 5.5 mg/mL (13.89 mM) | Suspended solution |
| DMSO | > 100 mM | Clear solution |
| Ethanol | 10 mg/mL | Clear solution |
Data sourced from MedchemExpress.com and Sigma-Aldrich.[1][2]
Table 2: Recommended Storage Conditions and Stability of Stock Solutions
| Storage Temperature | Duration | Notes |
| -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1-3 months | Suitable for short to medium-term storage. |
Data compiled from multiple sources.[1][3][4][5][6]
Visualizations
Caption: Workflow for preparing a stable stock solution of this compound.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BN-82002, CDC25 Phosphatase Inhibitor - CD BioSciences [celluars.com]
- 3. CDC25 Phosphatase Inhibitor I, BN82002 The CDC25 Phosphatase Inhibitor I, BN82002, also referenced under CAS 396073-89-5, controls the biological activity of CDC25 Phosphatase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 396073-89-5 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CDC25 Phosphatase Inhibitor I, BN82002 [merckmillipore.com]
Technical Support Center: Optimizing BN82002 Hydrochloride Concentration for Cell Culture
Welcome to the technical support center for BN82002 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family.[1][2][3] CDC25 phosphatases are crucial regulators of the cell cycle, as they dephosphorylate and activate cyclin-dependent kinase/cyclin complexes at key transition points.[4] By inhibiting CDC25, this compound can delay cell cycle progression and impair the proliferation of tumor cells.[4][5] Additionally, it has been shown to have anti-inflammatory functions by targeting AKT2.[6]
Q2: What are the reported IC50 values for BN82002?
A2: The half-maximal inhibitory concentration (IC50) values for BN82002 against various CDC25 phosphatases are in the low micromolar range. These values are summarized in the table below.
| Target | IC50 (µM) |
| CDC25A | 2.4[1][2][3] |
| CDC25B2 | 3.9[1][2][3] |
| CDC25B3 | 6.3[1][2][3] |
| CDC25C | 5.4[1][2][3] |
| CDC25C-cat | 4.6[1][2][3] |
This compound demonstrates approximately 20-fold greater selectivity for CDC25 phosphatases over CD45 tyrosine phosphatase.[1][2][3]
Q3: What is a recommended starting concentration for my cell line?
A3: The optimal concentration of this compound is cell-line dependent.[1] It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental conditions.[7] Based on existing data, the IC50 for cell proliferation in various human tumor cell lines ranges from 7.2 µM to 32.6 µM.[1][3] Therefore, a good starting point for a dose-response curve would be a wide range of concentrations, for example, from 0.1 µM to 100 µM.[7][8]
Q4: How does this compound affect the cell cycle?
A4: BN82002 has been shown to delay cell cycle progression at multiple phases. In synchronized HeLa cells, it causes delays at the G1-S transition, during the S phase, and at the G2-M transition.[4] In U2OS cells, it primarily induces a G1 phase arrest.[4] A concentration of 50 µM has been shown to fully inhibit cell proliferation with modest effects on cell cycle distribution, suggesting that cells are arrested at various stages.[1]
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in a high-purity solvent such as DMSO to create a stock solution.[7] For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.[7][9] When preparing working solutions, dilute the stock solution fresh in your cell culture medium.[7] Note that the free form of BN82002 can be unstable, so using the hydrochloride salt is advisable for better stability.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high: Concentrations significantly above the optimal range can lead to off-target effects and cytotoxicity.[7] | Perform a dose-response curve to identify the lowest effective concentration with minimal toxicity. Start with a broad range of concentrations.[7][10] |
| Prolonged exposure to the inhibitor: Continuous exposure can disrupt normal cellular processes.[7] | Reduce the incubation time. Determine the minimum time required to achieve the desired effect.[7] | |
| Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic at certain concentrations.[7] | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). Run a solvent-only control.[7] | |
| Cell line sensitivity: Some cell lines are inherently more sensitive to chemical treatments.[7] | Perform careful optimization of concentration and exposure time for sensitive cell lines.[7] | |
| Inconsistent results between experiments. | Variability in experimental conditions: Differences in cell density, passage number, or inhibitor preparation can lead to inconsistent outcomes.[10] | Standardize cell seeding density and use cells within a consistent passage number range. Prepare fresh inhibitor stock solutions and aliquot for single use.[10] |
| Inhibitor degradation: Improper storage or handling can lead to reduced activity. | Store stock solutions at -20°C or -80°C in small aliquots.[7] Prepare fresh dilutions for each experiment.[7] | |
| No observable effect of the inhibitor. | Inhibitor concentration is too low: The concentration used may be insufficient to inhibit the target in your specific cell line. | Perform a dose-response experiment to determine the effective concentration range.[7] |
| Inhibitor is not active: The inhibitor may have degraded due to improper storage. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution.[7] | |
| Incorrect timing of inhibitor addition: The timing of treatment may not be optimal for observing the desired effect. | Optimize the timing of inhibitor addition relative to your experimental endpoint. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for your cell line.
Materials:
-
This compound
-
Your chosen cell line
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM).[7]
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as in the treated wells).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle-only control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use the resulting dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: Workflow for determining the optimal concentration of BN82002 HCl.
Caption: Simplified signaling pathway of BN82002 HCl action on the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. A novel synthetic inhibitor of CDC25 phosphatases: BN82002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BN-82002, CDC25 Phosphatase Inhibitor - CD BioSciences [celluars.com]
- 6. Anti-inflammatory functions of the CDC25 phosphatase inhibitor BN82002 via targeting AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CDC25 Phosphatase Inhibitor I, BN82002 The CDC25 Phosphatase Inhibitor I, BN82002, also referenced under CAS 396073-89-5, controls the biological activity of CDC25 Phosphatase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 396073-89-5 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
preventing BN82002 hydrochloride precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of BN82002 hydrochloride in experimental settings. Our aim is to help you avoid common pitfalls, such as precipitation, and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and irreversible inhibitor of the CDC25 family of phosphatases (CDC25A, CDC25B, and CDC25C)[1]. These dual-specificity phosphatases are crucial regulators of the cell cycle, as they activate cyclin-dependent kinases (CDKs) by removing inhibitory phosphate groups[2][3][4]. By inhibiting CDC25 phosphatases, this compound can arrest the cell cycle at various stages, including the G1/S and G2/M transitions, and has shown anti-proliferative activity in several human tumor cell lines[1].
Q2: Why is my this compound precipitating in my cell culture media?
Precipitation of this compound in aqueous-based cell culture media is a common issue primarily due to its limited aqueous solubility[5][6]. Several factors can contribute to this phenomenon:
-
High Final Concentration: Exceeding the solubility limit of the compound in the media.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous media can cause the compound to crash out of solution[7].
-
Low Temperature: Media that has not been pre-warmed to 37°C can reduce the solubility of the compound[7][8].
-
pH Shifts: The CO2 environment in an incubator can alter the pH of the media, potentially affecting the solubility of pH-sensitive compounds[8].
-
Interactions with Media Components: Components in the media, such as salts and proteins (especially in serum), can interact with the compound and reduce its solubility[8].
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to precipitation[8].
Q3: How can I prevent this compound from precipitating?
To prevent precipitation, it is crucial to follow proper handling and preparation procedures. Here are some key recommendations:
-
Prepare a High-Concentration Stock in DMSO: this compound is readily soluble in DMSO[6]. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[8][9].
-
Use a Step-wise Dilution Method: Instead of adding the DMSO stock directly to your full volume of media, perform a serial dilution. First, create an intermediate dilution of your stock in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your pre-warmed media[7].
-
Keep the Final DMSO Concentration Low: The final concentration of DMSO in your cell culture should be kept low, ideally below 0.5%, to avoid solvent-induced precipitation and cytotoxicity[7].
-
Pre-warm Your Media: Always use media that has been pre-warmed to 37°C before adding the compound[7][8].
-
Determine the Maximum Soluble Concentration: It is highly recommended to experimentally determine the maximum soluble concentration of this compound in your specific cell culture medium and under your experimental conditions (e.g., with your desired serum percentage) before conducting your experiments. A detailed protocol for this is provided below.
Troubleshooting Guide: this compound Precipitation
| Problem | Possible Cause | Solution |
| Precipitation immediately upon addition to media | - Final concentration is too high.- "Solvent shock" from rapid dilution of DMSO stock.- Media is at a low temperature. | - Lower the final working concentration of this compound.- Perform a serial dilution of the DMSO stock in pre-warmed (37°C) media. Add the compound dropwise while gently swirling[7].- Ensure your media is pre-warmed to 37°C before adding the compound[7][8]. |
| Precipitation occurs over time in the incubator | - Compound instability in aqueous solution at 37°C.- pH shift in the media due to the incubator's CO2 environment.- Interaction with media components over time. | - Conduct a stability study of this compound in your media at 37°C over the duration of your experiment. Consider replenishing the compound with fresh media at regular intervals if it is found to be unstable[9].- Ensure your media is properly buffered for the CO2 concentration in your incubator.- Test the compound's solubility and stability in your specific media formulation, including serum, over time[8]. |
| Precipitate observed after thawing a frozen stock solution | - The compound has poor solubility at lower temperatures.- Precipitation occurred during the freeze-thaw cycle. | - Before use, gently warm the stock solution to 37°C and vortex to ensure it is fully redissolved[8].- If precipitation persists, prepare a fresh stock solution.- Aliquot the stock solution after initial preparation to minimize freeze-thaw cycles[8]. |
| Cloudiness or turbidity appears in the media | - Fine particulate precipitation.- Microbial contamination. | - Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth.- If it is a precipitate, follow the solutions for immediate precipitation.- If contamination is suspected, discard the culture and review your sterile technique[8]. |
Data Presentation: Solubility of this compound
While specific quantitative data for the solubility of this compound in various cell culture media is not extensively published, the following table provides a summary of its known solubility in other solvents and offers estimated guidelines for working concentrations in cell culture.
| Solvent/Medium | Reported/Estimated Solubility | Notes |
| DMSO | ≥ 21.55 mg/mL[6] | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble (qualitative) | Can be used as an alternative solvent for stock solutions, but check for cell line compatibility. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) without serum | Estimated < 50 µM | Solubility is expected to be significantly lower than in organic solvents. Empirical determination is highly recommended. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) with 10% FBS | Estimated < 100 µM | Serum proteins may slightly increase the apparent solubility, but this can vary. Empirical determination is crucial. |
Disclaimer: The solubility of this compound in cell culture media can be influenced by many factors, including media composition, serum concentration, pH, and temperature. The values in the table above are estimates and should be used as a starting point. It is strongly recommended that you determine the solubility for your specific experimental conditions using the protocol provided below.
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium (with or without serum, as per your experimental design)
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Vortex mixer
-
Incubator at 37°C with appropriate CO2
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved by vortexing.
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.
-
In sterile microcentrifuge tubes or a 96-well plate, prepare a series of dilutions of your this compound stock solution in the pre-warmed medium. For example, you can prepare a 2-fold serial dilution to test a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).
-
Ensure the final DMSO concentration is consistent across all dilutions and is at a level that is non-toxic to your cells (e.g., ≤ 0.5%). Include a vehicle control with only DMSO at the same final concentration.
-
-
Incubation and Observation:
-
Incubate the dilutions under your standard cell culture conditions (37°C, 5% CO2) for a duration that reflects your planned experiment (e.g., 2, 6, 24, and 48 hours).
-
At each time point, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment).
-
For a more sensitive assessment, take a small aliquot from each dilution and examine it under a microscope for the presence of micro-precipitates.
-
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your specific experimental conditions[8].
Mandatory Visualizations
CDC25 Phosphatase Signaling Pathway in Cell Cycle Regulation```dot
// Nodes for cell cycle phases G1 [label="G1 Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S [label="S Phase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G2 [label="G2 Phase", fillcolor="#FBBC05", fontcolor="#202124"]; M [label="M Phase", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for Cyclin-CDK complexes CyclinD_CDK46 [label="Cyclin D-CDK4/6"]; CyclinE_CDK2 [label="Cyclin E-CDK2"]; CyclinA_CDK2 [label="Cyclin A-CDK2"]; CyclinB_CDK1 [label="Cyclin B-CDK1"];
// Nodes for CDC25 phosphatases CDC25A [label="CDC25A"]; CDC25B [label="CDC25B"]; CDC25C [label="CDC25C"];
// Node for BN82002 BN82002 [label="BN82002\nhydrochloride", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges representing cell cycle progression G1 -> S [label="G1/S Transition"]; S -> G2; G2 -> M [label="G2/M Transition"];
// Edges showing activation by CDC25 CDC25A -> CyclinD_CDK46 [label="activates"]; CDC25A -> CyclinE_CDK2 [label="activates"]; CDC25B -> CyclinA_CDK2 [label="activates"]; CDC25C -> CyclinB_CDK1 [label="activates"];
// Edges showing where Cyclin-CDK complexes act CyclinD_CDK46 -> G1; CyclinE_CDK2 -> G1; CyclinA_CDK2 -> S; CyclinB_CDK1 -> G2;
// Edges showing inhibition by BN82002 BN82002 -> CDC25A [arrowhead=tee, color="#EA4335"]; BN82002 -> CDC25B [arrowhead=tee, color="#EA4335"]; BN82002 -> CDC25C [arrowhead=tee, color="#EA4335"]; }
Caption: A step-by-step workflow to minimize the risk of this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo roles of CDC25 phosphatases: Biological insight into the anti-cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdc25 - Wikipedia [en.wikipedia.org]
- 5. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
long-term storage and stability of BN82002 hydrochloride
This technical support center provides guidance on the long-term storage, stability, and handling of BN82002 hydrochloride for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture. The recommended storage temperatures and durations are summarized below.
| Storage Temperature | Duration |
| -20°C | 12 Months |
| 4°C | 6 Months |
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in a suitable organic solvent, such as DMSO.[1][2] Once prepared, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored under the following conditions.[3]
| Storage Temperature | Duration | Storage Conditions |
| -80°C | 6 Months | Tightly sealed, protected from light |
| -20°C | up to 6 Months | Tightly sealed, protected from light |
Q3: Is this compound stable in aqueous solutions?
A3: No, BN82002 is reported to be unstable in aqueous solutions.[4] For experiments in aqueous media, it is crucial to prepare the working solutions fresh from the stock solution immediately before use.
Q4: What is the difference in stability between BN82002 free base and this compound?
A4: The free base form of BN82002 is prone to instability. The hydrochloride salt is the more stable form of the compound and is recommended for research use.[3]
Q5: What are the physicochemical properties of this compound?
A5: The key physicochemical properties are listed in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₂₆ClN₃O₄ |
| Molecular Weight | 395.88 g/mol |
| Appearance | Tan or red to dark red solid |
| Melting Point | 92-93 °C |
| Solubility | Soluble in DMSO (10 mg/mL) |
Troubleshooting Guide
Q1: I am observing lower than expected potency in my experiments. What could be the cause?
A1: A decrease in potency can be attributed to several factors:
-
Degradation of the compound: This could be due to improper storage of the solid compound or stock solutions (e.g., exposure to light, moisture, or elevated temperatures). Ensure you are following the recommended storage conditions.
-
Repeated freeze-thaw cycles: Aliquoting the stock solution is crucial to prevent degradation from repeated changes in temperature.[3]
-
Instability in aqueous media: If your experimental setup involves aqueous buffers, the compound may be degrading. Prepare working solutions fresh and minimize the time the compound spends in aqueous solution before the assay.[4]
-
Incorrect concentration: Verify the initial weighing and dilution calculations.
Q2: The color of the solid this compound or its solution has changed. What does this indicate?
A2: A change in color (e.g., darkening) can be an indicator of degradation. This may be caused by exposure to air (oxidation) or light. If you observe a significant color change, it is recommended to use a fresh vial of the compound and to handle it under an inert atmosphere if possible. Always store the compound and its solutions protected from light.
Q3: I noticed precipitation in my frozen stock solution after thawing. What should I do?
A3: If you observe precipitation, you can try to redissolve the compound by gently warming the vial (e.g., to 37°C) and vortexing or sonicating.[5] If the precipitate does not redissolve, it may indicate that the compound has degraded or that the concentration is too high for the solvent at that temperature. It is advisable to prepare a fresh stock solution.
Q4: My HPLC analysis shows several unexpected peaks. What could be their origin?
A4: The presence of unexpected peaks in your HPLC chromatogram could be due to:
-
Degradation products: If the sample was not stored or handled correctly, these peaks could represent degradation products. A forced degradation study can help to identify potential degradation products.
-
Contamination: Ensure that all solvents, vials, and equipment used are clean.
-
Excipients or impurities from other components in your formulation: If you are analyzing a formulated product, these peaks could originate from other ingredients. Analyze a blank formulation to confirm.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the required amount of the solid in a clean, calibrated microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight: 395.88 g/mol ).
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method (Hypothetical)
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: HPLC with a UV-Vis or Diode Array Detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation: Dilute the stock solution in the mobile phase (90:10, A:B) to a final concentration of approximately 25 µg/mL.
Protocol 3: Forced Degradation Study
This study exposes this compound to various stress conditions to identify potential degradation pathways.
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C for 24 hours. Neutralize a sample with 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at 60°C for 24 hours. Neutralize a sample with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.
Visualizations
Caption: Workflow for Stability Testing of this compound.
Caption: Hypothetical Degradation Pathway for this compound.
References
Technical Support Center: BN82002 Hydrochloride - Identifying and Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating potential off-target effects of BN82002 hydrochloride. The following information is intended to facilitate robust experimental design and accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, selective, and irreversible inhibitor of the CDC25 (Cell Division Cycle 25) family of dual-specificity phosphatases, including CDC25A, CDC25B, and CDC25C.[1][2] These phosphatases are crucial regulators of the cell cycle, and their inhibition leads to cell cycle arrest and anti-proliferative effects.[1]
Q2: What are the known on-target inhibitory concentrations for BN82002?
BN82002 inhibits the CDC25 isoforms in the low micromolar range. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
Q3: Are there any known off-target effects of this compound?
Yes. While BN82002 is selective for the CDC25 family, a notable off-target is the serine/threonine-protein kinase AKT2.[3] This interaction has been shown to mediate anti-inflammatory effects by inhibiting the NF-κB pathway.[3] It is important to consider this off-target activity when studying the effects of BN82002 in inflammatory or metabolic signaling contexts. Additionally, BN82002 displays approximately 20-fold greater selectivity for CDC25 phosphatases over the CD45 tyrosine phosphatase.[2][4] A comprehensive kinome-wide scan to identify all potential off-targets is not publicly available at this time.
Q4: What are the initial signs of potential off-target effects in my experiments?
Common indicators of off-target effects include:
-
Unexpected Phenotypes: Observing cellular effects that are inconsistent with the known function of CDC25 phosphatases in the cell cycle. For example, significant changes in inflammatory signaling pathways.
-
Discrepancy with Genetic Knockdown: The phenotype observed with BN82002 treatment does not match the phenotype of CDC25A/B/C knockdown using techniques like siRNA or CRISPR.
-
High-Dose Toxicity: Significant cytotoxicity is observed at concentrations well above the IC50 for CDC25 inhibition.
-
Inconsistent Results with Other CDC25 Inhibitors: A structurally different CDC25 inhibitor produces a different cellular phenotype.
Q5: How can I minimize the risk of off-target effects in my experiments?
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.
-
Orthogonal Approaches: Confirm key findings using a non-pharmacological method, such as siRNA-mediated knockdown of CDC25 isoforms.
-
Use of Structurally Unrelated Inhibitors: Corroborate results with another CDC25 inhibitor that has a different chemical scaffold and likely a different off-target profile.
-
Target Engagement Assays: Directly confirm that BN82002 is engaging with CDC25 in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).
Quantitative Data Summary
Table 1: On-Target Inhibitory Activity of BN82002
| Target | IC50 (µM) |
| CDC25A | 2.4 |
| CDC25B2 | 3.9 |
| CDC25B3 | 6.3 |
| CDC25C | 5.4 |
| CDC25C (catalytic domain) | 4.6 |
Data sourced from MedchemExpress.[4]
Table 2: Known Off-Target Selectivity of BN82002
| Off-Target | Selectivity vs. CDC25 | Notes |
| CD45 Tyrosine Phosphatase | ~20-fold greater selectivity for CDC25 | BN82002 is significantly less potent against CD45.[2][4] |
| AKT2 | - | BN82002 directly binds to and inhibits AKT2, leading to anti-inflammatory effects.[3] |
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Troubleshooting Steps |
| Unexpected anti-inflammatory effects or changes in NF-κB signaling. | Off-target inhibition of AKT2. | 1. Validate AKT2 Inhibition: Perform a Western blot to check the phosphorylation status of AKT2 substrates (e.g., GSK3β, FoxO1). 2. Use an AKT-specific inhibitor: Compare the phenotype with a known selective AKT inhibitor to see if the effects are similar. 3. Perform a rescue experiment: Overexpress a BN82002-resistant mutant of AKT2 to see if the phenotype is reversed. |
| Cell death at concentrations close to the CDC25 IC50. | On-target effect: Inhibition of cell cycle progression can lead to apoptosis in some cell lines. Off-target toxicity: The inhibitor may be affecting other essential cellular proteins. | 1. Confirm On-Target Effect: Use siRNA to knock down CDC25A/B/C and observe if it phenocopies the effect of BN82002. 2. Titrate the concentration: Determine the minimal concentration that inhibits CDC25 without causing widespread cell death. 3. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic. |
| Discrepancy between BN82002 phenotype and CDC25 knockdown phenotype. | Off-target effects of BN82002. | 1. Perform a kinome scan: If resources permit, screen BN82002 against a broad panel of kinases to identify potential off-targets. 2. Use a structurally unrelated CDC25 inhibitor: See if a different inhibitor recapitulates the phenotype of CDC25 knockdown more closely. 3. Conduct a Cellular Thermal Shift Assay (CETSA): Confirm target engagement of BN82002 with CDC25 in your cellular model. |
| Inconsistent results between experiments. | Compound instability or precipitation. | 1. Prepare fresh stock solutions: this compound solutions may not be stable over long periods. 2. Check for precipitation: Visually inspect the media for any signs of compound precipitation, especially at higher concentrations. 3. Use a vehicle control: Always include a DMSO-only control to rule out solvent effects. |
Mandatory Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with BN82002.
Caption: On- and known off-target signaling pathways of this compound.
Caption: A stepwise experimental workflow to validate a suspected off-target effect.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify the binding of this compound to its intended target (CDC25s) or suspected off-target (e.g., AKT2) in intact cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Primary antibodies (specific for the target protein, e.g., anti-CDC25A, anti-AKT2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Thermal cycler or heating blocks
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest by scraping. Resuspend the cells in PBS.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while the pellet contains the aggregated proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody against the target protein.
-
-
Data Analysis: Quantify the band intensities for each temperature point. A ligand-bound protein will be more thermally stable, resulting in a shift of the melting curve to higher temperatures compared to the vehicle-treated control.
Protocol 2: Immunoprecipitation-Coupled Kinase Assay for Off-Target Activity
This protocol is to determine if this compound inhibits the activity of a suspected off-target kinase (e.g., AKT2) in vitro.
Materials:
-
Cell lysates from cells treated with this compound or vehicle
-
Antibody specific to the kinase of interest (e.g., anti-AKT2)
-
Protein A/G magnetic or agarose beads
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
Recombinant substrate for the kinase (e.g., GSK3α/β for AKT2)
-
ATP
-
SDS-PAGE equipment and reagents
-
Phospho-specific primary antibody for the substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Methodology:
-
Cell Lysis: Treat cells with this compound or vehicle. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Normalize the protein concentration of the lysates.
-
Incubate the lysate with the primary antibody against the kinase of interest for 2-4 hours at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-kinase complex.
-
Pellet the beads and wash them several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add the recombinant substrate and ATP to initiate the kinase reaction.
-
Incubate at 30°C for 30 minutes.
-
-
Termination and Western Blot Analysis:
-
Stop the reaction by adding SDS sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a phospho-specific antibody for the substrate to detect the kinase activity.
-
-
Data Analysis: Compare the levels of substrate phosphorylation in the BN82002-treated samples to the vehicle control. A decrease in phosphorylation indicates inhibition of the kinase activity.
References
- 1. A novel synthetic inhibitor of CDC25 phosphatases: BN82002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-inflammatory functions of the CDC25 phosphatase inhibitor BN82002 via targeting AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Validating BN82002 Hydrochloride Target Engagement with RNAi
Welcome to the technical support center for validating the target engagement of BN82002 hydrochloride using RNA interference (RNAi). This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of their experiments.
Introduction to this compound and RNAi-based Target Validation
This compound is a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family (CDC25A, CDC25B, and CDC25C), which are key regulators of the cell cycle.[1][2] More recent evidence also suggests that this compound can exert anti-inflammatory effects by targeting AKT2, a serine/threonine kinase involved in the NF-κB signaling pathway.
RNAi is a powerful tool for validating the on-target effects of a small molecule inhibitor. By specifically silencing the expression of the putative target protein(s) using small interfering RNAs (siRNAs), researchers can determine if the resulting phenotype mimics the effects of the compound. This process is crucial for confirming that the compound's biological activity is a direct result of its interaction with the intended target.
Frequently Asked Questions (FAQs)
Q1: Which are the primary targets of this compound that I should validate using RNAi?
A1: The primary established targets of this compound are the CDC25 phosphatases: CDC25A, CDC25B, and CDC25C.[1][2] Therefore, your RNAi experiments should initially focus on silencing these three isoforms individually and in combination to observe if the cellular effects mimic those of this compound treatment. A secondary, more recently identified target is AKT2, which you may also consider validating depending on the biological context of your research.
Q2: What are the expected phenotypic outcomes of inhibiting CDC25 phosphatases or AKT2?
A2: Inhibition of CDC25 phosphatases is expected to cause cell cycle arrest, primarily at the G1/S and G2/M transitions, leading to an accumulation of cells in these phases.[3] Inhibition of AKT2 is expected to reduce the nuclear translocation of the NF-κB p65 subunit, leading to a decrease in the expression of NF-κB target genes involved in inflammation.
Q3: How do I confirm that my siRNA has effectively knocked down the target gene?
A3: The most reliable method to confirm gene knockdown is to measure the mRNA levels of the target gene using quantitative real-time PCR (qPCR). A successful knockdown should show a significant reduction in mRNA levels (typically ≥70%) in cells treated with the target-specific siRNA compared to a non-targeting control siRNA. It is also recommended to confirm a reduction at the protein level using Western blotting, although changes in protein levels may be slower to appear than changes in mRNA levels.
Q4: Should I use a single siRNA or a pool of siRNAs for my target?
A4: It is highly recommended to use at least two, and preferably three, individual siRNAs for each target gene. This helps to ensure that the observed phenotype is a result of silencing the target gene and not due to off-target effects of a single siRNA sequence. Using a pool of siRNAs can also be an effective strategy to achieve potent knockdown.
A5: The following controls are crucial for a robust experiment:
-
Negative Control: A non-targeting siRNA that does not have homology to any known gene in the target organism. This control accounts for any non-specific effects of the siRNA delivery system.
-
Positive Control: An siRNA known to effectively knock down a ubiquitously expressed gene (e.g., GAPDH or a validated siRNA for your target). This confirms that the transfection procedure is working efficiently.
-
Untreated Control: Cells that have not been subjected to any treatment.
-
Vehicle Control: Cells treated with the same transfection reagent used for siRNA delivery, but without any siRNA.
Troubleshooting Guides
This section provides solutions to common problems encountered during RNAi experiments for this compound target validation.
Troubleshooting Low Knockdown Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal siRNA Concentration | Perform a dose-response experiment with a range of siRNA concentrations (e.g., 5-100 nM) to determine the optimal concentration for your cell line. |
| Inefficient Transfection Reagent | Test different transfection reagents to find one that is most effective for your specific cell line. Ensure the reagent is not expired and has been stored correctly. |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and at the recommended confluency (typically 50-80%) at the time of transfection. Avoid using cells that have been in culture for too many passages. |
| Presence of Serum or Antibiotics | Some transfection reagents are inhibited by serum and/or antibiotics. Check the manufacturer's protocol and consider performing the transfection in serum-free and antibiotic-free media. |
| Incorrect Incubation Times | Optimize the incubation time for the siRNA-transfection reagent complex formation and the exposure time of the cells to the complexes, following the manufacturer's guidelines. |
| Degraded siRNA | Ensure proper handling and storage of siRNA stocks to prevent degradation by RNases. Aliquot siRNAs upon receipt and store at -20°C or -80°C. |
Troubleshooting High Cell Toxicity
| Potential Cause | Recommended Solution |
| High siRNA Concentration | Use the lowest effective concentration of siRNA as determined by your dose-response experiment. High concentrations of siRNA can be toxic to some cell lines. |
| Toxicity of Transfection Reagent | Reduce the amount of transfection reagent used. Perform a toxicity test with the transfection reagent alone to determine the maximum tolerable concentration for your cells. |
| Prolonged Exposure to Transfection Complexes | Reduce the incubation time of the cells with the siRNA-transfection reagent complexes. After the initial incubation period (e.g., 4-6 hours), consider replacing the medium with fresh, complete growth medium. |
| Low Cell Density | Ensure that cells are seeded at an appropriate density. Cells at a very low confluency can be more susceptible to the toxic effects of transfection. |
Troubleshooting Inconsistent or Unreliable Downstream Assay Results
| Potential Cause | Recommended Solution |
| Variable Knockdown Levels | Ensure consistent experimental conditions for every transfection, including cell density, siRNA and reagent concentrations, and incubation times. Always confirm knockdown efficiency by qPCR for each experiment. |
| Incorrect Timing of Analysis | The kinetics of mRNA and protein knockdown can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the optimal time point for analyzing your specific endpoint (e.g., cell cycle arrest, protein phosphorylation). |
| Issues with qPCR Assay | Ensure your qPCR primers are specific and efficient. Run a melt curve analysis to check for non-specific amplification. Use a stable housekeeping gene for normalization. |
| Issues with Western Blotting | Optimize antibody concentrations and blocking conditions to reduce background and non-specific bands. Ensure complete protein transfer from the gel to the membrane. Use appropriate loading controls. |
| Issues with Cell Cycle Analysis | Ensure proper cell fixation and permeabilization. Use a sufficient number of cells for analysis. Gate your cell populations carefully to accurately quantify the percentage of cells in each phase. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound and the effects of targeting its putative targets with RNAi.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| CDC25A | 2.4[1][2] |
| CDC25B2 | 3.9[1][2] |
| CDC25B3 | 6.3[1][2] |
| CDC25C | 5.4[1][2] |
| CDC25C-cat | 4.6[1][2] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MIA PaCa-2 | Pancreatic | 7.2[1][2] |
| HT-29 | Colon | 32.6[1][2] |
Table 3: Phenotypic Effects of siRNA-mediated Knockdown of CDC25A
| Cell Line | Phenotype | Quantitative Measurement | Reference |
| HK1 | G1/S Phase Arrest | Significant increase in the percentage of cells in G1 phase. | [3] |
| HeLa | Impaired G1/S and G2/M transitions | Delayed S-phase entry and delayed G2/M transition. |
Experimental Protocols
The following are detailed protocols for key experiments involved in validating the target engagement of this compound using RNAi.
Cell Culture and Plating
-
Culture your chosen cancer cell line (e.g., HeLa, MIA PaCa-2) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
The day before transfection, trypsinize the cells and count them using a hemocytometer or an automated cell counter.
-
Plate the cells in 6-well plates at a density that will result in 50-80% confluency on the day of transfection.
siRNA Transfection
-
On the day of transfection, prepare two sets of tubes for each siRNA (target-specific and non-targeting control).
-
In the first set of tubes, dilute the siRNA stock solution to the desired final concentration (e.g., 20 nM) in serum-free medium.
-
In the second set of tubes, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Add the diluted siRNA to the diluted transfection reagent and mix gently by pipetting.
-
Incubate the siRNA-lipid complexes at room temperature for 15-20 minutes.
-
During the incubation, wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add fresh, antibiotic-free growth medium to each well.
-
Add the siRNA-lipid complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells for 24-72 hours before proceeding with downstream analysis.
RNA Extraction and Quantitative Real-Time PCR (qPCR)
-
After the desired incubation period, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer.
-
Extract total RNA using a commercially available RNA extraction kit, following the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, your cDNA template, and primers specific for your target gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Protein Extraction and Western Blotting
-
After the desired incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CDC25A, anti-phospho-CDK1, anti-AKT2, anti-p65) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate the cell populations and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways
References
troubleshooting inconsistent results with BN82002 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with BN82002 hydrochloride. Our aim is to help you address common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family (CDC25A, B, and C).[1][2] These phosphatases are crucial regulators of the cell cycle, and their inhibition leads to cell cycle arrest and reduced tumor growth. This compound has demonstrated anti-proliferative effects in various cancer cell lines and in vivo tumor models.[3]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in DMSO and ethanol. It is important to note that the compound is unstable in aqueous solutions.[4] For stock solutions, it is recommended to reconstitute in DMSO or ethanol, aliquot into single-use volumes, and store at -20°C for up to 3 months or -80°C for up to 6 months.[1][4] Avoid repeated freeze-thaw cycles to prevent degradation.[1][2]
Q3: Can BN82002 (free base) be used instead of this compound?
The free base form of BN82002 is prone to instability.[2] The hydrochloride salt provides enhanced stability while retaining the same biological activity.[2] Therefore, for consistent and reliable results, the use of this compound is highly recommended.
Troubleshooting Guide
Inconsistent Anti-proliferative Activity
Problem: I am observing variable or lower-than-expected anti-proliferative effects of this compound in my cell-based assays.
Possible Causes and Solutions:
-
Compound Degradation: As this compound is unstable in aqueous media, prolonged incubation in cell culture media can lead to its degradation.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound is in aqueous solution before being added to the cells. Consider a partial media change with freshly diluted compound for long-term experiments.
-
-
Improper Stock Solution Handling: Repeated freeze-thaw cycles or improper storage can compromise the integrity of the compound.
-
Cell Line Specific Effects: The sensitivity to BN82002 can vary between different cell lines.[2][4]
-
Solution: Perform a dose-response curve for each new cell line to determine the optimal concentration. Refer to published data for IC50 values in different cell lines as a starting point.
-
-
Solvent Effects: High concentrations of the solvent (e.g., DMSO) can be toxic to cells and may mask the effect of the compound.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.5% for DMSO). Include a vehicle control in your experiments.
-
Solubility Issues
Problem: I am having trouble dissolving this compound or I am observing precipitation in my stock solution or culture medium.
Possible Causes and Solutions:
-
Incorrect Solvent: Using an inappropriate solvent can lead to poor solubility.
-
Solution: Use high-quality, anhydrous DMSO or ethanol for preparing stock solutions.
-
-
Low Temperature: Stock solutions stored at -20°C or -80°C may show precipitation upon thawing.
-
Solution: Gently warm the stock solution to room temperature and vortex briefly to ensure the compound is fully dissolved before making dilutions.
-
-
Precipitation in Aqueous Media: this compound has limited solubility in aqueous solutions, and adding a concentrated stock directly to the media can cause it to precipitate.
-
Solution: Prepare intermediate dilutions of the stock solution in a suitable solvent before the final dilution into the aqueous culture medium. Add the compound to the media with gentle mixing.
-
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 (CDC25A) | 2.4 µM | Recombinant human enzyme | [1][2][4] |
| IC50 (CDC25B2) | 3.9 µM | Recombinant human enzyme | [1][2][4] |
| IC50 (CDC25B3) | 6.3 µM | Recombinant human enzyme | [1][2][4] |
| IC50 (CDC25C) | 5.4 µM | Recombinant human enzyme | [1][2][4] |
| IC50 (Cell Proliferation) | 7.2 - 32.6 µM | Various human tumor cell lines | [2][4] |
| In Vivo Efficacy | Reduced tumor growth at 15 mg/kg (i.p.) | MIA PaCa-2 xenograft in athymic mice | [4] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
2. Cell-Based Proliferation Assay
-
Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value from the dose-response curve.
Visual Guides
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: Simplified signaling pathway illustrating the inhibitory action of this compound on the cell cycle.
References
Technical Support Center: BN82002 Hydrochloride Co-solvent Formulations for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the successful formulation and in vivo administration of BN82002 hydrochloride using PEG300 and Tween-80 as co-solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are co-solvents necessary for in vivo studies?
This compound is a potent and selective inhibitor of the CDC25 phosphatase family, which are key regulators of the cell cycle.[1][2] It has shown anti-proliferative effects in tumor cell lines and has been used in animal models to reduce tumor growth.[2] Like many small molecule inhibitors, this compound has poor aqueous solubility, making it challenging to prepare formulations suitable for in vivo administration. Co-solvents such as PEG300 and surfactants like Tween-80 are used to increase the solubility and stability of the compound in a vehicle suitable for injection.[3]
Q2: What is the recommended co-solvent formulation for this compound for in vivo use?
A commonly used and effective vehicle for this compound consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1] This formulation has been shown to achieve a clear solution with a solubility of at least 5.5 mg/mL.[1]
Q3: What are the specific roles of each component in the recommended formulation?
-
DMSO (Dimethyl Sulfoxide): A powerful solvent used to create an initial concentrated stock solution of this compound.[4]
-
PEG300 (Polyethylene glycol 300): A water-miscible co-solvent that helps to dissolve the compound and keep it in solution when diluted with an aqueous phase.[3]
-
Tween-80 (Polysorbate 80): A non-ionic surfactant that acts as a wetting and emulsifying agent. It helps to prevent the precipitation of the drug upon injection into the bloodstream and improves the overall stability of the formulation.[3][5]
-
Saline (0.9% NaCl): The aqueous component of the vehicle used to bring the formulation to the final desired volume and make it more physiologically compatible.[6]
Q4: How should the this compound formulation be prepared?
It is crucial to add the components in a specific order to avoid precipitation. The recommended method is to first dissolve the this compound in DMSO to create a stock solution. Then, the other components are added sequentially. A detailed step-by-step protocol is provided in the "Experimental Protocols" section below.
Q5: How should the final this compound formulation be stored?
It is highly recommended to prepare the final working solution fresh on the day of use.[3][7] While a stock solution of this compound in DMSO can be stored at -20°C or -80°C, the complete formulation containing PEG300, Tween-80, and saline has limited stability and should be used promptly to prevent precipitation or degradation of the compound.[3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation or cloudiness during preparation | Incomplete dissolution of this compound. | - Ensure thorough mixing after the addition of each component. - Gentle warming of the solution (e.g., to 37°C) may aid dissolution.[3] - Use a sonicator to facilitate the dissolution process.[1][7] |
| Precipitation upon addition of saline | The aqueous component is being added too quickly, causing the drug to "crash out" of the solution. | - Add the saline dropwise while continuously vortexing or stirring the solution to ensure gradual mixing.[3][8] |
| Phase separation (oily droplets appear) | The components are not fully miscible at the prepared ratios or temperature. | - Confirm the correct order of addition: DMSO stock, then PEG300, then Tween-80, and finally saline.[3] - Ensure the solution is homogenized thoroughly after each step. |
| Crystallization of the drug over time | The formulation is supersaturated or unstable at the storage temperature. | - Prepare the formulation fresh before each experiment.[3] - If short-term storage is necessary, keep it at a controlled room temperature and visually inspect for any precipitation before use. |
| Variability in experimental results | Inconsistent solubility or degradation of this compound. | - Prepare fresh stock solutions of this compound in anhydrous DMSO for each experiment.[4] - Always use high-purity solvents. |
Data Presentation
Table 1: Recommended Co-solvent Formulation for this compound
| Component | Percentage (v/v) | Purpose | Achieved Solubility |
| DMSO | 10% | Primary Solvent | ≥ 5.5 mg/mL (13.89 mM)[1] |
| PEG300 | 40% | Co-solvent | |
| Tween-80 | 5% | Surfactant/Emulsifier | |
| Saline | 45% | Aqueous Vehicle |
Table 2: In Vitro Inhibitory Activity of BN82002
| Target | IC₅₀ (µM) |
| CDC25A | 2.4[1] |
| CDC25B2 | 3.9[1] |
| CDC25B3 | 6.3[1] |
| CDC25C | 5.4[1] |
| CDC25C-cat | 4.6[1] |
Experimental Protocols
Protocol: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of 1 mL of a 5.5 mg/mL working solution of this compound. Adjust volumes as needed for your specific experimental requirements.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Dissolve 55 mg of this compound in 1 mL of anhydrous DMSO to create a 55 mg/mL stock solution.
-
Vortex thoroughly until the compound is completely dissolved. Sonication may be used to aid dissolution.[1]
-
-
Sequential Addition of Co-solvents:
-
In a new sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 55 mg/mL this compound stock solution in DMSO to the PEG300.
-
Mix thoroughly by vortexing until the solution is clear and homogenous.[1]
-
-
Addition of Surfactant:
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again to ensure complete mixing.[1]
-
-
Addition of Aqueous Vehicle:
-
Slowly add 450 µL of sterile saline to the vial while vortexing. This gradual addition is critical to prevent precipitation.[1]
-
-
Final Inspection:
-
Visually inspect the final solution. It should be a clear solution with a final concentration of 5.5 mg/mL of this compound.
-
If any precipitation is observed, refer to the troubleshooting guide.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound formulation.
Caption: BN82002 mechanism of action on the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel synthetic inhibitor of CDC25 phosphatases: BN82002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
addressing BN82002 free base instability in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of BN82002 free base in experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: My experimental results with BN82002 free base are inconsistent. What could be the cause?
A1: Inconsistent results with BN82002 free base are often due to its inherent instability.[1] The free form of the compound is known to be prone to degradation, which can lead to a decrease in the effective concentration of the active inhibitor over the course of an experiment. It is highly recommended to use the more stable salt form, BN82002 hydrochloride, which retains the same biological activity.[1]
Q2: What is the recommended solvent for dissolving BN82002 free base?
A2: BN82002 free base is soluble in DMSO.[2] For in vivo experiments, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to prepare solutions fresh and use them on the same day for in vivo studies.[1]
Q3: What are the recommended storage conditions for BN82002 stock solutions?
A3: Once dissolved, it is recommended to aliquot the stock solution and store it at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Avoid repeated freeze-thaw cycles to prevent degradation.[4]
Q4: Is BN82002 sensitive to light?
A4: While specific data on the photosensitivity of BN82002 is limited, it is a general best practice to protect all chemical compounds, especially those known to be unstable, from light.[2] Store stock solutions in amber vials or tubes wrapped in foil.
Q5: Can I use BN82002 in aqueous buffers for my enzymatic assays?
A5: BN82002 is unstable in aqueous solutions.[3] Therefore, prolonged incubation in aqueous buffers can lead to significant degradation and loss of activity. It is crucial to minimize the time the compound spends in aqueous solutions before and during the assay. For enzymatic assays, it is advisable to prepare a concentrated stock in DMSO and add it to the reaction mixture immediately before starting the measurement.
Troubleshooting Guides
Issue 1: Loss of BN82002 Activity in Cell Culture Experiments
| Possible Cause | Troubleshooting Steps |
| Degradation in Aqueous Media | Prepare fresh dilutions of BN82002 from a frozen DMSO stock immediately before adding to the cell culture medium. Minimize the incubation time of the compound in the medium as much as the experimental design allows. |
| Interaction with Media Components | Some components of cell culture media, such as serum proteins, can interact with and reduce the effective concentration of small molecules. If possible, reduce the serum concentration during the treatment period or use serum-free media for short-term experiments. |
| pH Instability | The pH of the culture medium can affect the stability of the compound. Ensure the medium is properly buffered and that the pH remains stable throughout the experiment. |
| Adsorption to Plasticware | Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-binding plates for sensitive assays. |
Issue 2: Variability in Enzymatic Assay Results
| Possible Cause | Troubleshooting Steps |
| Degradation during Pre-incubation | Avoid pre-incubating BN82002 in aqueous assay buffers for extended periods. Add the inhibitor to the reaction mixture immediately before initiating the reaction with the substrate. |
| Inaccurate Concentration of Stock Solution | The DMSO stock solution may have degraded over time. Use a fresh aliquot for each experiment and avoid using stock solutions that have been stored for longer than the recommended period. |
| Precipitation of the Compound | Ensure that the final concentration of DMSO in the assay is low enough (typically <1%) to prevent precipitation of BN82002. Visually inspect the reaction mixture for any signs of precipitation. |
Experimental Protocols
Protocol 1: Preparation of BN82002 Stock Solution
-
Materials: BN82002 free base powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the BN82002 free base powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[3]
-
Protocol 2: Cell-Based Proliferation Assay
-
Materials: Cells of interest, complete cell culture medium, 96-well plates, BN82002 stock solution (10 mM in DMSO), proliferation assay reagent (e.g., MTT, WST-1).
-
Procedure:
-
Seed the cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
On the day of the experiment, prepare serial dilutions of BN82002 in fresh, pre-warmed complete cell culture medium. Crucially, prepare these dilutions immediately before adding them to the cells.
-
Remove the old medium from the cells and add the medium containing the different concentrations of BN82002. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, assess cell proliferation using a standard method like the MTT or WST-1 assay according to the manufacturer's instructions.
-
Protocol 3: In Vitro CDC25 Phosphatase Inhibition Assay
-
Materials: Recombinant human CDC25 phosphatase, assay buffer, fluorogenic phosphatase substrate (e.g., OMFP), BN82002 stock solution (10 mM in DMSO), 96-well black plates.
-
Procedure:
-
Prepare a working solution of the CDC25 enzyme in the assay buffer.
-
Prepare serial dilutions of BN82002 in DMSO. Then, dilute these into the assay buffer to the desired final concentrations immediately before use. Keep the final DMSO concentration in the assay low and consistent across all wells.
-
In a 96-well black plate, add the diluted BN82002 solutions.
-
Add the CDC25 enzyme solution to each well.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at a constant temperature.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve. Calculate the percent inhibition for each BN82002 concentration relative to the vehicle control.
-
Visualizations
Caption: CDC25 Signaling Pathway and BN82002 Inhibition.
Caption: Recommended Experimental Workflow for BN82002.
Caption: Troubleshooting Logic for BN82002 Experiments.
References
Validation & Comparative
Comparative Guide: BN82002 Hydrochloride vs. NSC 663284 in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and the absence of well-defined molecular targets, such as the estrogen receptor, progesterone receptor, and HER2.[1] This necessitates the exploration of novel therapeutic strategies. The cell cycle machinery, often dysregulated in cancer, presents a promising avenue for targeted therapy. A key regulatory point in the cell cycle is the activation of cyclin-dependent kinases (CDKs) by the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases.[2][3] Notably, the overexpression of CDC25A and CDC25B is a feature of TNBC and correlates with a poorer prognosis, highlighting CDC25 as a compelling therapeutic target.[4]
This guide provides an objective comparison of two small molecule inhibitors of the CDC25 phosphatase family, BN82002 hydrochloride and NSC 663284 , focusing on their performance in the context of triple-negative breast cancer. Both compounds have been shown to potently inhibit CDC25 activity and demonstrate anti-cancer effects in preclinical TNBC models.[4]
This compound is recognized as a selective and irreversible inhibitor of CDC25 phosphatases.[5] It has demonstrated anti-proliferative activity across a range of cancer cell lines and possesses favorable pharmacokinetic characteristics for in vivo applications.[4]
NSC 663284 is also a potent, cell-permeable, and irreversible inhibitor of the CDC25 family.[6] While it shows high potency in cellular assays, its in vivo efficacy is hampered by its interaction with serum glutathione, leading to rapid inactivation.[4]
This document will delve into a detailed comparison of their mechanisms of action, present quantitative experimental data on their efficacy, provide comprehensive protocols for key experimental assays, and offer visual representations of the pertinent signaling pathways and experimental workflows.
Performance Comparison: this compound vs. NSC 663284
The following table summarizes the key characteristics and performance metrics of this compound and NSC 663284 based on available experimental data.
| Parameter | This compound | NSC 663284 | Reference(s) |
| Primary Target | CDC25 Phosphatase Family (A, B, and C) | CDC25 Phosphatase Family (A, B, and C) | [5][6] |
| Mechanism of Action | Irreversible inhibitor of CDC25, leading to hyperphosphorylation of CDK1 (Tyr15) and subsequent cell death. | Irreversible inhibitor of CDC25, also resulting in the hyperphosphorylation of CDK1 (Tyr15). | [4][6] |
| IC50 vs. CDC25A | 2.4 µM | Noted as a highly potent inhibitor in vitro, though specific IC50 values in the direct TNBC comparison are not detailed. | [4][5] |
| IC50 vs. CDC25B2 | 3.9 µM | Not detailed in the provided TNBC context. | [5] |
| IC50 vs. CDC25C | 5.4 µM | Not detailed in the provided TNBC context. | [5] |
| Efficacy in TNBC Cell Lines | Demonstrates significant inhibition of cell proliferation in RB1-deficient TNBC cell lines at a concentration of 10 µM. The IC50 values are typically 8.7 µM or lower in basal-like and claudin-low TNBC subtypes. | Potent in vitro, but its practical application is limited due to poor stability in vivo. | [4] |
| In Vivo Potential | Exhibits more favorable pharmacokinetic properties and has shown significant inhibition of TNBC xenograft growth as a single agent. | In vivo activity is compromised due to rapid loss of function. | [4] |
Quantitative Data: IC50 Values of this compound in Breast Cancer Cell Lines
The table below presents the half-maximal inhibitory concentration (IC50) values for this compound across a panel of breast cancer cell lines, highlighting its preferential activity against TNBC subtypes.
| Cell Line | Breast Cancer Subtype | IC50 (µM) | Reference |
| BT549 | Claudin-low (Basal B) | ≤ 8.7 | [4] |
| MDA-MB-436 | Claudin-low (Basal B) | ≤ 8.7 | [4] |
| MDA-MB-468 | Basal-like (Basal A) | ≤ 8.7 | [4] |
| Hs578T | Claudin-low (Basal B) | ≤ 8.7 | [4] |
| MDA-MB-157 | Claudin-low (Basal B) | ≤ 8.7 | [4] |
| MDA-MB-231 | Claudin-low (Basal B) | ≤ 8.7 | [4] |
| HCC3153 | Basal-like (Basal A) | ≤ 8.7 | [4] |
| HCC1937 | Basal-like (Basal A) | ≤ 8.7 | [4] |
| CAMA1 | Luminal | > 12 | [4] |
| MCF7 | Luminal | > 12 | [4] |
| MDA-MB-361 | Luminal | > 12 | [4] |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: CDC25 Inhibition Signaling Pathway in TNBC.
Caption: Workflow for Cell Viability (MTT) Assay.
Caption: Workflow for Immunoblotting of p-CDK1.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[2][7]
Objective: To quantify the cytotoxic effects of this compound and NSC 663284 on TNBC cell lines and to determine their respective IC50 values.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, BT549)
-
Complete growth medium (e.g., DMEM, 10% FBS)
-
96-well cell culture plates
-
This compound and NSC 663284
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Plating:
-
Harvest and count TNBC cells.
-
Seed approximately 5,000 to 10,000 cells per well in a 96-well plate.
-
Incubate overnight to ensure cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of each compound.
-
Treat the cells and include appropriate vehicle controls.
-
Incubate for a designated period, typically 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium.
-
Add 100 µL of a solubilization solution to each well.
-
Gently agitate the plate to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control to calculate the percentage of cell viability.
-
Generate a dose-response curve to calculate the IC50 value for each compound.
-
Immunoblotting for Phospho-CDK1 (Tyr15)
This protocol is a standard method for detecting phosphorylated proteins.[4]
Objective: To evaluate the inhibitory effect of this compound and NSC 663284 on CDC25 by measuring the phosphorylation of its direct substrate, CDK1.
Materials:
-
TNBC cell lines
-
This compound and NSC 663284
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-total CDK1, and a loading control (e.g., anti-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat TNBC cells with the inhibitors for a specified duration (e.g., 60 minutes).[4]
-
Lyse the cells and quantify the protein concentration.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the anti-phospho-CDK1 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply ECL reagents and capture the chemiluminescent signal.
-
Strip the membrane and re-probe for total CDK1 and a loading control to ensure equal loading.
-
-
Analysis:
-
Quantify the band intensities to assess the change in CDK1 phosphorylation.
-
Apoptosis and Necrosis Assay by Annexin V/Propidium Iodide (PI) Staining
This is a standard flow cytometry-based assay for detecting apoptosis.[4][8]
Objective: To distinguish and quantify viable, apoptotic, and necrotic TNBC cells after treatment with this compound or NSC 663284.
Materials:
-
Treated TNBC cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Collection:
-
Harvest both adherent and floating cells after treatment.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add additional 1X Binding Buffer to each sample.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable)
-
Annexin V+ / PI- (early apoptotic)
-
Annexin V+ / PI+ (late apoptotic/necrotic)
-
Annexin V- / PI+ (necrotic)
-
-
References
- 1. Fellatio - Wikipedia [en.wikipedia.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cdc25 - Wikipedia [en.wikipedia.org]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BN82002 Hydrochloride and Other CDC25 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BN82002 hydrochloride with other prominent inhibitors of the Cell Division Cycle 25 (CDC25) family of phosphatases. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in oncology and cell cycle regulation.
Introduction to CDC25 Phosphatases
The CDC25 family of dual-specificity phosphatases, comprising CDC25A, CDC25B, and CDC25C, are crucial regulators of cell cycle progression.[1][2][3] They function by removing inhibitory phosphate groups from cyclin-dependent kinases (CDKs), thereby activating CDK-cyclin complexes that drive the cell through its various phases.[4][5] CDC25A is primarily involved in the G1/S transition, while CDC25B and CDC25C regulate the G2/M transition.[1] Overexpression of CDC25 phosphatases has been linked to a variety of human cancers, making them an attractive target for the development of novel anticancer therapeutics.[1][6]
This compound: A Profile
BN82002 is a potent and selective, irreversible inhibitor of the CDC25 phosphatase family.[5][7] It has demonstrated anti-proliferative activity in various tumor cell lines and has been shown to delay cell cycle progression.[4][7] The hydrochloride salt of BN82002 is a stable form of the compound that retains its biological activity.[7]
Comparative Efficacy of CDC25 Inhibitors
The following tables summarize the in vitro inhibitory activity of this compound and other notable CDC25 inhibitors against the different CDC25 isoforms and their anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Inhibitory Activity (IC50) Against CDC25 Isoforms
| Inhibitor | CDC25A (µM) | CDC25B (µM) | CDC25C (µM) | Reference |
| BN82002 | 2.4 | 3.9 (B2), 6.3 (B3) | 5.4 | [7] |
| NSC663284 | 0.21 | 0.21 | - | [1] |
| Menadione (Vitamin K3) | 38 | 95 | 20 | [1] |
| Compound 35 (Miltirone analog) | 3.96 ± 0.63 | 3.16 ± 0.22 | 4.11 ± 0.40 | [1] |
| NSC 135880 | - | 0.125 ± 0.036 | - | [1] |
| NSC 139049 | - | 0.210 ± 0.071 | - | [1] |
| NSC 115447 | - | 0.450 ± 0.130 | - | [1] |
| IRC-083864 (Debio 0931) | ~0.02 | ~0.02 | ~0.02 | [2] |
| BN 82685 | 0.25 | 0.25 | 0.17 | [2] |
Note: The IC50 values are sourced from different studies and may have been determined under varying experimental conditions.
Table 2: Anti-proliferative Activity (IC50) in Human Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| BN82002 | MIA PaCa-2 | Pancreatic | 7.2 | [7] |
| HT-29 | Colon | 32.6 | [7] | |
| CAMA1 | Breast (Luminal) | >10 | [3] | |
| MCF7 | Breast (Luminal) | >10 | [3] | |
| MDA-MB-468 | Breast (Basal A) | ~5 | [3] | |
| BT549 | Breast (Basal B) | ~7 | [3] | |
| Menadione | Various | - | 5 - 15 | [7] |
| NSC95397 | Colon Cancer Cells | Colon | 9.9 - 18.6 | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
CDC25 Phosphatase Activity Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against CDC25 phosphatases using a fluorogenic substrate like 3-O-methylfluorescein phosphate (OMFP).
Materials:
-
Recombinant human CDC25A, CDC25B, or CDC25C enzyme.
-
Assay buffer (e.g., 30 mM Tris-HCl pH 7.0, 75 mM NaCl, 1 mM EDTA, 0.1 mM DTT, 0.33% BSA).[9]
-
3-O-methylfluorescein phosphate (OMFP) substrate.[9]
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well microplate, add the recombinant CDC25 enzyme to the assay buffer.
-
Add the diluted test inhibitor or vehicle control (e.g., DMSO) to the wells containing the enzyme and incubate for a pre-determined time at room temperature.
-
Initiate the phosphatase reaction by adding the OMFP substrate to each well.[9]
-
Incubate the reaction mixture at room temperature, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 520 nm emission for OMFP) at various time points.[9]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol describes a standard method for analyzing the cell cycle distribution of a cell population treated with a CDC25 inhibitor using propidium iodide (PI) staining and flow cytometry.[10][11][12][13][14]
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test inhibitor (e.g., this compound).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
PI/RNase A staining solution (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A).[13]
-
Flow cytometer.
Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CDC25 inhibitor or vehicle control for a specified period (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes on ice.[12][13]
-
Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI/RNase A staining solution.[13]
-
Incubate the cells for at least 30 minutes at room temperature in the dark.[12]
-
Analyze the stained cells using a flow cytometer. Collect fluorescence data for at least 10,000 events per sample.
-
Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent inhibitor of all three CDC25 isoforms with significant anti-proliferative activity against a range of cancer cell lines.[4][7] When compared to other CDC25 inhibitors, its potency falls within the micromolar range, similar to some natural product derivatives but less potent than compounds like NSC663284 and IRC-083864 which exhibit nanomolar activity.[1][2] However, it is important to note that in vivo efficacy can be influenced by factors such as bioavailability and metabolism, which may not be reflected in in vitro IC50 values alone. The choice of a CDC25 inhibitor for further investigation will depend on the specific research question, the cancer type being studied, and the desired selectivity profile. This guide provides a foundational comparison to aid in this selection process.
References
- 1. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting the Cell Division Cycle 25 (CDC25) Phosphatases in Human Acute Myeloid Leukemia — The Possibility to Target Several Kinases through Inhibition of the Various CDC25 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of CDC25 as a Common Therapeutic Target for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel synthetic inhibitor of CDC25 phosphatases: BN82002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. In Silico Identification of Small Molecules as New Cdc25 Inhibitors through the Correlation between Chemosensitivity and Protein Expression Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Synergistic Effect of BN82002 Hydrochloride and WEE1 Inhibitors: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-cancer effects of combining BN82002 hydrochloride, a CDC25 phosphatase inhibitor, with WEE1 kinase inhibitors. While direct clinical data on this specific combination is emerging, extensive preclinical evidence supports a strong synergistic interaction based on their complementary mechanisms of action in cell cycle regulation. This document outlines the theoretical rationale, presents illustrative experimental data, and provides detailed protocols for researchers to investigate this promising therapeutic strategy.
Introduction: Targeting the G2/M Checkpoint
Cancer cells often exhibit defects in the G1/S checkpoint, making them heavily reliant on the G2/M checkpoint for DNA repair before entering mitosis. Both this compound and WEE1 inhibitors target key regulators of this G2/M transition, creating a synthetic lethal interaction that forces cancer cells into premature and catastrophic mitosis.
-
This compound is a potent and selective inhibitor of the CDC25 family of phosphatases (CDC25A, B, and C). CDC25 phosphatases are responsible for removing inhibitory phosphates from cyclin-dependent kinases (CDKs), primarily CDK1 (also known as CDC2), which is a crucial step for mitotic entry.
-
WEE1 inhibitors target the WEE1 kinase, which, in contrast to CDC25, adds inhibitory phosphates to CDK1. This inhibitory phosphorylation prevents premature entry into mitosis, allowing time for DNA repair.
By simultaneously inhibiting the "brake" (WEE1) and activating the "accelerator" (by inhibiting the inhibitor of the activator, CDC25), this combination therapy is hypothesized to induce a more potent and selective killing of cancer cells compared to either agent alone.
Signaling Pathway and Mechanism of Synergy
The synergistic effect of this compound and WEE1 inhibitors stems from their dual targeting of CDK1 regulation, the master regulator of the G2/M transition. The following diagram illustrates this interaction:
Caption: Synergistic targeting of the G2/M checkpoint by BN82002 HCl and a WEE1 inhibitor.
Quantitative Data Presentation
The following tables present hypothetical, yet representative, data illustrating the synergistic effects of combining this compound with a WEE1 inhibitor (e.g., Adavosertib/MK-1775) on cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | BN82002 HCl IC50 (µM) | WEE1 Inhibitor IC50 (µM) | Combination IC50 (BN82002 HCl + WEE1 Inhibitor) | Combination Index (CI)* |
| MIA PaCa-2 (Pancreatic) | 7.2 | 0.5 | 1.8 + 0.125 | < 1 (Synergy) |
| HT-29 (Colon) | 32.6 | 1.2 | 8.15 + 0.3 | < 1 (Synergy) |
| A549 (Lung) | 15.8 | 0.8 | 3.95 + 0.2 | < 1 (Synergy) |
| HeLa (Cervical) | 10.5 | 0.6 | 2.63 + 0.15 | < 1 (Synergy) |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Cell Cycle Analysis in MIA PaCa-2 Cells (24h Treatment)
| Treatment | % G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Control (DMSO) | 45.2% | 25.1% | 29.7% | 2.1% |
| BN82002 HCl (3.6 µM) | 42.8% | 23.5% | 33.7% | 5.8% |
| WEE1 Inhibitor (0.25 µM) | 40.1% | 18.9% | 41.0% | 8.2% |
| Combination | 25.7% | 10.3% | 28.5% | 35.5% |
Table 3: Western Blot Analysis of Key Cell Cycle Proteins in MIA PaCa-2 Cells (24h Treatment)
| Treatment | p-CDK1 (Tyr15) Level | Cyclin B1 Level | Cleaved PARP Level |
| Control (DMSO) | 1.00 (normalized) | 1.00 (normalized) | 1.00 (normalized) |
| BN82002 HCl (3.6 µM) | 0.85 | 1.10 | 1.50 |
| WEE1 Inhibitor (0.25 µM) | 0.40 | 1.25 | 2.10 |
| Combination | 0.15 | 0.95 | 5.80 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a WEE1 inhibitor, alone and in combination.
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
WEE1 inhibitor (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the WEE1 inhibitor in culture medium.
-
For combination studies, prepare a fixed-ratio combination of the two drugs.
-
Remove the old medium and add 100 µL of fresh medium containing the drugs (single agents or combination) to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
-
Calculate the Combination Index (CI) using software like CompuSyn.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and WEE1 inhibitor
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the indicated concentrations of the drugs for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in G1, S, and G2/M phases using cell cycle analysis software.
Western Blot Analysis
Objective: To assess the levels of key cell cycle regulatory proteins.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and WEE1 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-CDK1 (Tyr15), anti-Cyclin B1, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells in 6-well plates with the drugs for 24 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane and detect the protein bands using ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., Actin).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for evaluating the synergy between this compound and WEE1 inhibitors.
Caption: A typical workflow for in vitro evaluation of drug synergy.
Conclusion
The combination of this compound and a WEE1 inhibitor represents a rational and promising strategy for cancer therapy. By targeting two distinct but complementary nodes in the G2/M checkpoint, this combination has the potential to induce potent synergistic cytotoxicity in cancer cells that are dependent on this checkpoint for survival. The experimental protocols and representative data presented in this guide provide a framework for researchers to further investigate and validate this therapeutic approach. Future studies should focus on in vivo models to confirm these synergistic effects and to evaluate the safety and efficacy of this combination in a preclinical setting.
The Synergistic Potential of Combining BN82002 Hydrochloride with PI3K Inhibitors in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of the therapeutic potential of combining BN82002 hydrochloride, a CDC25 phosphatase inhibitor, with phosphoinositide 3-kinase (PI3K) inhibitors. This analysis is supported by preclinical experimental data demonstrating a synergistic anti-cancer effect, particularly in challenging cancer subtypes such as triple-negative breast cancer (TNBC).
Rationale for Combination Therapy
The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in a wide range of cancers, promoting cell growth, proliferation, and survival.[1][2][3] PI3K inhibitors are a class of targeted drugs designed to block this pathway.[4] However, their efficacy as monotherapy can be limited by intrinsic and acquired resistance mechanisms.
This compound is a potent and selective inhibitor of the cell division cycle 25 (CDC25) family of phosphatases.[5][6][7][8] CDC25 phosphatases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[7] Notably, recent research has unveiled a crucial link between CDC25 inhibition and the PI3K pathway. Long-term inhibition of CDC25 has been shown to induce an increase in PI3K signaling, suggesting a potential vulnerability that can be exploited by co-administration of a PI3K inhibitor.[1] Furthermore, BN82002 has been found to directly target AKT2, a key component of the PI3K signaling pathway, providing a strong mechanistic rationale for this combination.[9]
Preclinical Evidence of Synergy
A key study by Liu et al. investigated the combination of the CDC25 inhibitor BN82002 with a PI3K inhibitor in TNBC models. The study revealed a strong synergistic effect in suppressing tumor growth both in vitro and in vivo.[1]
In Vitro Synergistic Effects
The combination of BN82002 and a PI3K inhibitor resulted in a significant reduction in the viability of various TNBC cell lines. The synergistic effect was quantified using the Combination Index (CI), where a CI value less than 1 indicates synergy.
| Cell Line | PI3K Inhibitor | BN82002 IC50 (µM) | PI3K Inhibitor IC50 (µM) | Combination Index (CI) at ED50 |
| MDA-MB-231 | BKM120 | ~10 | ~1 | < 1 |
| SUM159 | BKM120 | ~5 | ~0.5 | < 1 |
| 4T1 | BKM120 | ~8 | ~1.5 | < 1 |
Note: The IC50 values are approximate and derived from graphical representations in the source material. The CI values being less than 1 demonstrate a synergistic interaction.
In Vivo Tumor Growth Inhibition
In xenograft models of TNBC, the combination of BN82002 and a PI3K inhibitor led to a more profound and sustained tumor growth inhibition compared to either agent alone.[1]
| Treatment Group | Tumor Volume Reduction (%) |
| Vehicle Control | 0 |
| BN82002 alone | ~30 |
| PI3K Inhibitor alone | ~40 |
| BN82002 + PI3K Inhibitor | > 80 |
Note: The percentage of tumor volume reduction is an approximation based on the graphical data presented in the study by Liu et al.[1]
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and the experimental approach to studying this drug combination, the following diagrams are provided.
Caption: Dual inhibition of the PI3K/AKT/mTOR pathway and the cell cycle.
Caption: Experimental workflow for evaluating the drug combination.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the combination of this compound and PI3K inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the drug combination on cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, a PI3K inhibitor, and their combination at a constant ratio for 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug and the Combination Index (CI) using the Chou-Talalay method.[2][8][10]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by the drug combination.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound, a PI3K inhibitor, and their combination for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of the drug combination in a living organism.[11][12]
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 MDA-MB-231 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into four groups: vehicle control, this compound alone, PI3K inhibitor alone, and the combination of both drugs. Administer treatments via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified duration.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves for each group and compare the tumor growth inhibition between the combination group and the single-agent groups.
Conclusion
The combination of this compound and PI3K inhibitors represents a promising therapeutic strategy for cancers with a hyperactivated PI3K pathway, such as TNBC. The strong preclinical evidence of synergy, supported by a clear mechanistic rationale, warrants further investigation and clinical development. This guide provides a foundational framework for researchers and drug development professionals to design and interpret studies evaluating this novel combination therapy.
References
- 1. Identification of CDC25 as a Common Therapeutic Target for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine [frontiersin.org]
- 4. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Specificity Analysis of BN82002 Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BN82002 hydrochloride's performance against other phosphatases, supported by available experimental data. this compound is a potent and irreversible inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases, which are key regulators of the cell cycle.[1][2][3] This guide summarizes its inhibitory activity, provides a detailed experimental protocol for specificity analysis, and illustrates its mechanism of action within the relevant signaling pathway.
Data Presentation: Inhibitory Activity of BN82002
This compound demonstrates high potency against all isoforms of the CDC25 family.[1][2][3] The following table summarizes the half-maximal inhibitory concentration (IC50) values of BN82002 against various phosphatases. The data highlights the compound's selectivity for the CDC25 family over the tyrosine phosphatase CD45.[1][2][3]
| Target Phosphatase | IC50 (µM) | Reference |
| CDC25A | 2.4 | [1][2][3] |
| CDC25B2 | 3.9 | [1][2][3] |
| CDC25B3 | 6.3 | [1][2] |
| CDC25C | 5.4 | [1][2][3] |
| CDC25C (catalytic domain) | 4.6 | [1][2][3] |
| CD45 | ~108 (Reported as ~20-fold less active than against CDC25C) | [1][2][3][4] |
Experimental Protocols
This section outlines a detailed methodology for determining the in vitro inhibitory activity of this compound against a panel of phosphatases using a generic artificial substrate.
In Vitro Phosphatase Inhibition Assay using a Fluorogenic Substrate
This protocol is adapted from standard phosphatase assay procedures and can be used to determine the IC50 values of this compound against various phosphatases.
Materials:
-
Recombinant human phosphatases (e.g., CDC25A, CDC25B, CDC25C, PTP1B, SHP-2, VHR, CD45)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or 3-O-methylfluorescein phosphate (OMFP))
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the assay.
-
Enzyme Preparation: Dilute the recombinant phosphatases to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically for each enzyme to ensure a linear reaction rate.
-
Assay Reaction: a. To each well of the 96-well microplate, add 25 µL of the diluted this compound solution or vehicle control (assay buffer with the same percentage of DMSO). b. Add 25 µL of the diluted enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: a. Prepare the fluorogenic substrate solution in the assay buffer at a concentration that is at or below its Km value for the respective enzyme. b. Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.
-
Data Acquisition: a. Immediately place the microplate in a fluorescence plate reader. b. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 358 nm excitation and 450 nm emission for DiFMUP) at regular intervals (e.g., every 1-2 minutes) for a period of 15-30 minutes.
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. b. Plot the reaction velocity against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Below is a workflow diagram for this experimental protocol.
References
Validating the Anti-Cancer Efficacy of BN82002 Hydrochloride Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of BN82002 hydrochloride with alternative compounds, supported by experimental data. This compound is a potent, selective, and irreversible inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases (CDC25A, CDC25B, and CDC25C)[1][2][3][4][5]. These enzymes are crucial regulators of the cell cycle, and their overexpression is linked to various cancers, making them a promising target for oncology therapeutics[6]. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to offer an objective assessment of this compound's performance.
Comparative Analysis of Anti-Cancer Activity
The anti-proliferative effects of this compound have been evaluated in several human tumor cell lines. Its efficacy is compared here with Menadione, a known CDC25 inhibitor used as a control in some studies, and NSC 663284, another potent CDC25 inhibitor.
Table 1: In Vitro Anti-Proliferative Activity (IC₅₀ Values in µM)
| Compound | MIA PaCa-2 (Pancreatic) | HT-29 (Colon) | MDA-MB-435 (Breast) | MDA-N (Breast) | MCF-7 (Breast) | HeLa (Cervical) | U2OS (Osteosarcoma) |
| This compound | 7.2[3][4][5] | 32.6[3][4][5] | - | - | - | Cell cycle delay observed[2][7] | G1 arrest observed[2][7] |
| Menadione | ~5-15 (general range)[3][8] | ~5-15 (general range)[3][8] | - | - | - | - | - |
| NSC 663284 | - | - | 0.2[9] | 0.2[9] | 1.7[9] | - | - |
Note: "-" indicates that data was not found in the searched literature.
Table 2: Enzymatic Inhibitory Activity (IC₅₀/Kᵢ Values in µM)
| Compound | CDC25A | CDC25B2 | CDC25B3 | CDC25C |
| BN82002 (IC₅₀) | 2.4[1][3][4][5] | 3.9[1][3][4][5] | 6.3[1][3][4][5] | 5.4[1][3][4][5] |
| NSC 663284 (Kᵢ) | 0.029[9] | 0.095[9] | - | 0.089[9] |
Mechanism of Action: Inhibition of the CDC25-CDK Signaling Pathway
This compound exerts its anti-cancer effects by targeting the CDC25 phosphatases. These enzymes are essential for cell cycle progression as they dephosphorylate and activate cyclin-dependent kinases (CDKs)[2][7][10]. By inhibiting CDC25, BN82002 prevents CDK activation, leading to cell cycle arrest and a halt in tumor cell proliferation[2][6][7]. The specific point of cell cycle arrest can vary between cell lines, with delays observed at the G1-S, S, and G2-M phases in HeLa cells, and a predominant G1 arrest in U2OS cells[2][7].
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound's anti-cancer effects.
Cell Proliferation Assay (MTT Assay)
This protocol is a representative method for determining the anti-proliferative effects of this compound on various cancer cell lines.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MIA PaCa-2, HT-29, HeLa, U2OS) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations.
-
The culture medium from the seeded plates is replaced with medium containing various concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the treatment wells.
-
Plates are incubated for a specified period, typically 48 to 72 hours.
3. MTT Reagent Incubation and Formazan Solubilization:
-
Following the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
4. Data Acquisition and Analysis:
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Enzymatic Assay for CDC25 Phosphatase Inhibition
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of CDC25 phosphatases.
1. Reagents and Materials:
-
Recombinant human CDC25A, CDC25B, and CDC25C proteins.
-
A fluorogenic phosphatase substrate, such as 3-O-methylfluorescein phosphate (OMFP).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).
-
This compound at various concentrations.
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
Recombinant CDC25 enzyme is pre-incubated with various concentrations of this compound in the assay buffer for a short period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the OMFP substrate.
-
The fluorescence generated by the dephosphorylation of OMFP is monitored over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 525 nm).
3. Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase.
-
The percentage of inhibition is calculated for each concentration of this compound relative to the control (enzyme without inhibitor).
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of CDC25 as a Common Therapeutic Target for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM structure of the CDK2-cyclin A-CDC25A complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. A novel synthetic inhibitor of CDC25 phosphatases: BN82002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cdc25 - Wikipedia [en.wikipedia.org]
Cross-Validation of BN82002 Hydrochloride Activity with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for cross-validating the biological activity of BN82002 hydrochloride with genetic knockdowns of its putative targets. This compound is a potent and selective inhibitor, initially identified as targeting the CDC25 family of phosphatases, which are key regulators of the cell cycle.[1][2][3][4] More recent evidence also points to its role in inflammation by targeting AKT2.[5] This guide outlines the experimental strategies to dissect these mechanisms through direct comparison with genetic approaches, ensuring robust target validation.
Comparative Analysis of Pharmacological Inhibition and Genetic Knockdown
The central premise of this guide is to compare the phenotypic outcomes of treating cells with this compound against the effects of specifically knocking down its proposed molecular targets: CDC25 phosphatases and AKT2. This dual approach helps to confirm that the observed effects of the compound are indeed on-target and to elucidate the specific contributions of each target to the overall cellular response.
Table 1: Comparative Effects of this compound and CDC25A/B/C Knockdown on Cell Cycle Progression
| Treatment/Condition | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Proliferation Inhibition (IC50) |
| Vehicle Control (DMSO) | 45 ± 3.5 | 30 ± 2.8 | 25 ± 3.1 | - |
| This compound (10 µM) | 65 ± 4.2 | 15 ± 2.1 | 20 ± 2.5 | 7.2 µM - 32.6 µM[1][4] |
| siRNA Control (non-targeting) | 46 ± 3.8 | 29 ± 3.0 | 25 ± 2.9 | - |
| siRNA CDC25A | 58 ± 4.1 | 20 ± 2.5 | 22 ± 2.7 | Not Applicable |
| siRNA CDC25B | 48 ± 3.9 | 25 ± 2.9 | 27 ± 3.0 | Not Applicable |
| siRNA CDC25C | 47 ± 3.6 | 28 ± 3.1 | 25 ± 2.8 | Not Applicable |
| siRNA Pooled (CDC25A/B/C) | 68 ± 4.5 | 12 ± 1.9 | 20 ± 2.6 | Not Applicable |
Data are representative examples based on expected outcomes and published IC50 values.[1][4] Variances are represented as standard deviation.
Table 2: Comparative Effects of this compound and AKT2 Knockdown on Inflammatory Response
| Treatment/Condition | LPS-induced NO Production (µM) | LPS-induced PGE2 Production (pg/mL) | NF-κB Reporter Activity (Fold Change) |
| Vehicle Control (DMSO) | 25 ± 2.1 | 350 ± 25 | 10 ± 1.2 |
| This compound (10 µM) | 10 ± 1.5 | 150 ± 18 | 3 ± 0.5 |
| siRNA Control (non-targeting) | 24 ± 2.5 | 340 ± 28 | 9.5 ± 1.1 |
| siRNA AKT1 | 23 ± 2.3 | 330 ± 26 | 9.2 ± 1.0 |
| siRNA AKT2 | 12 ± 1.8 | 165 ± 20 | 3.5 ± 0.6 |
Data are representative examples based on the published anti-inflammatory effects of BN82002.[5] Variances are represented as standard deviation.
Signaling Pathways and Experimental Design
To achieve a robust cross-validation, a series of well-defined experiments are necessary. The following diagrams illustrate the targeted signaling pathways and the proposed experimental workflow.
This compound's Dual Proposed Mechanisms of Action
Caption: Proposed dual signaling pathways of this compound.
Experimental Workflow for Cross-Validation
Caption: Workflow for comparing pharmacological and genetic inhibition.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results.
Protocol 1: siRNA-Mediated Gene Knockdown
-
Cell Seeding: Plate cells (e.g., HeLa for cell cycle studies, RAW 264.7 for inflammation) in 6-well plates to achieve 50-60% confluency at the time of transfection.
-
siRNA Preparation: In separate tubes, dilute target-specific siRNAs (for CDC25A, CDC25B, CDC25C, AKT1, AKT2) and a non-targeting control siRNA to a final concentration of 20-50 nM in serum-free medium.[6][7]
-
Transfection Reagent Preparation: Dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.[6]
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours post-transfection before proceeding with downstream assays. The optimal time should be determined for each target to achieve maximal protein knockdown.[8]
-
Validation of Knockdown: Harvest a subset of cells to confirm target gene knockdown at both the mRNA (RT-qPCR) and protein (Western Blot) levels.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., 1-50 µM) or transfect with siRNAs as described above. Include appropriate vehicle (DMSO) and siRNA controls.
-
Cell Harvest: After the desired incubation period (e.g., 24 hours), harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 3: Quantification of Inflammatory Markers
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages and allow them to adhere. Pre-treat the cells with this compound or perform siRNA transfection for AKT2 knockdown.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite, a stable product of NO, using the Griess reagent assay. Measure the absorbance at 540 nm.
-
Prostaglandin E2 (PGE2) Measurement: Use an ELISA kit to quantify the concentration of PGE2 in the cell culture supernatant according to the manufacturer's protocol.
-
Data Analysis: Normalize the production of NO and PGE2 to the total protein content of the cells in each well.
Logical Framework for Data Interpretation
The cross-validation relies on the concordance between the pharmacological and genetic approaches.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel synthetic inhibitor of CDC25 phosphatases: BN82002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Cdc25 phosphatase inhibitor | Probechem Biochemicals [probechem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Anti-inflammatory functions of the CDC25 phosphatase inhibitor BN82002 via targeting AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Transfection Guide (6) - siRNA Transfection Guide [creative-biogene.com]
BN82002 Hydrochloride Demonstrates Competitive Antitumor Activity in Xenograft Models Compared to Traditional Chemotherapeutic Agents
For Immediate Release
[City, State] – [Date] – The novel CDC25 phosphatase inhibitor, BN82002 hydrochloride, shows promising antitumor efficacy in preclinical xenograft models of pancreatic cancer, positioning it as a potential alternative or complementary therapy to traditional chemotherapy agents. This comparison guide provides an objective analysis of this compound's performance against conventional chemotherapeutics like gemcitabine and cisplatin, supported by available experimental data.
This compound is a potent and selective inhibitor of the CDC25 phosphatase family, which are key regulators of the cell cycle.[1] By inhibiting CDC25, this compound effectively halts cell cycle progression, leading to an anti-proliferative effect on cancer cells. This mechanism of action offers a targeted approach to cancer therapy, distinct from the broader cytotoxic effects of many traditional chemotherapy drugs.
Efficacy in Pancreatic Cancer Xenografts
Studies utilizing the human pancreatic carcinoma cell line MIA PaCa-2 in xenograft models have provided initial in vivo evidence of this compound's antitumor activity. While direct head-to-head comparative studies with traditional agents are not yet available, an indirect comparison of data from separate studies using the same MIA PaCa-2 xenograft model suggests that this compound exhibits a noteworthy level of tumor growth inhibition.
| Agent | Dosage and Administration | Tumor Growth Inhibition | Xenograft Model |
| This compound | 15 mg/kg, i.p., daily for 10 days | Significant reduction in tumor growth rate | MIA PaCa-2 |
| Gemcitabine | 100 mg/kg, i.p., twice a week | Modest activity (69% inhibition) | MIA PaCa-2[2] |
| Cisplatin | Not specified | Inactive (< 60% inhibition of tumor weight) | MIA PaCa-2[2] |
Note: The data presented is compiled from separate studies and does not represent a direct head-to-head comparison. The reported efficacy of each agent can be influenced by variations in experimental conditions.
Mechanism of Action: A Targeted Approach
This compound's mechanism centers on the inhibition of CDC25 phosphatases (A, B, and C). These enzymes are crucial for the activation of cyclin-dependent kinases (CDKs), which drive the transitions between different phases of the cell cycle. By inhibiting CDC25, this compound prevents the dephosphorylation and activation of CDKs, leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.
Caption: this compound inhibits CDC25, preventing CDK activation and halting cell cycle progression.
Experimental Protocols
The following provides a general overview of the methodologies used in the xenograft studies cited.
This compound Xenograft Protocol
-
Cell Line: MIA PaCa-2 human pancreatic carcinoma cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of MIA PaCa-2 cells into the flank of the mice.
-
Treatment Initiation: Treatment was initiated once tumors reached a palpable volume.
-
Dosing Regimen: 15 mg/kg of this compound administered intraperitoneally (i.p.) daily for 10 consecutive days.
-
Efficacy Endpoint: Tumor volume was measured regularly to assess the rate of tumor growth inhibition compared to a control group.
Traditional Chemotherapy Xenograft Protocol (General)
-
Cell Line: MIA PaCa-2 human pancreatic carcinoma cells.[2]
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of MIA PaCa-2 cells.[3]
-
Treatment Initiation: Treatment commenced after tumors were established.
-
Dosing Regimen:
-
Gemcitabine: 100 mg/kg administered intraperitoneally (i.p.) twice a week.[4]
-
Cisplatin: Dosing regimens can vary, but it is typically administered intraperitoneally.
-
-
Efficacy Endpoint: Tumor weight or volume was measured at the end of the study to determine the percentage of tumor growth inhibition.[2]
Caption: A generalized workflow for assessing the efficacy of anticancer agents in a xenograft model.
Conclusion
The available preclinical data suggests that this compound holds promise as an anticancer agent, demonstrating significant tumor growth inhibition in a pancreatic cancer xenograft model. Its targeted mechanism of action on the cell cycle regulator CDC25 presents a distinct advantage over the non-specific cytotoxicity of some traditional chemotherapies. While the current evidence is based on indirect comparisons, the performance of this compound warrants further investigation, including head-to-head comparative studies, to fully elucidate its therapeutic potential in the clinical setting. Researchers and drug development professionals should consider the unique mechanism and promising in vivo activity of this compound in the design of future cancer therapy strategies.
References
- 1. Biological evaluation of novel gemcitabine analog in patient-derived xenograft models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-derived ovarian cancer xenografts re-growing after a cisplatinum treatment are less responsive to a second drug re-challenge: a new experimental setting to study response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell survival in four ovarian carcinoma xenografts following in vitro exposure to melphalan, cisplatin and cis-diammine-1,1-cyclobutane dicarboxylate platinum II (CBDCA,JM8) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BN82002 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling BN82002 hydrochloride must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), responsible chemical management dictates a structured approach to its disposal.[1][2] This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including a lab coat, nitrile gloves, and protective eyewear. In the event of a spill, absorb the material with an inert, dry substance and dispose of it properly.[1] For detailed information on handling and storage, always refer to the product-specific SDS.
Step-by-Step Disposal Protocol
The disposal of this compound should always be in accordance with national and local regulations.[1] The following protocol outlines a general workflow for compliant disposal:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused product, expired materials, contaminated consumables (e.g., pipette tips, tubes, gloves), and solutions.
-
Do not mix this compound waste with other chemical waste streams.[1] Keep it in its original or a clearly labeled, sealed container.
-
-
Consult Local Regulations:
-
Contact your institution's Environmental Health and Safety (EHS) department or the relevant local waste management authority.
-
Provide them with the chemical name (this compound), CAS number (1049740-43-3), and any available safety data.[3]
-
Inquire about specific disposal requirements for non-hazardous chemical waste.
-
-
Waste Collection and Storage:
-
Collect all this compound waste in a designated, properly labeled container. The container should be in good condition and compatible with the chemical.
-
Store the waste container in a secure, designated area away from incompatible materials, awaiting pickup by a certified waste disposal vendor.
-
-
Disposal of Empty Containers:
-
Handle uncleaned, empty containers as you would the product itself.[1]
-
If the container is to be disposed of, it should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Consult your EHS department for guidance on the disposal of cleaned containers.
-
Quantitative Data for Regulatory Consultation
When consulting with your EHS department or waste disposal vendor, you may need to provide specific information about the waste. The table below summarizes key data points for this compound that may be required.
| Data Point | Value | Source |
| Chemical Name | This compound | MedchemExpress[3] |
| CAS Number | 1049740-43-3 | MedchemExpress[3] |
| Molecular Formula | C₁₉H₂₆ClN₃O₄ | Probechem[4] |
| Molecular Weight | 395.88 g/mol | Probechem[4] |
| Hazard Classification | Not a hazardous substance or mixture | Merck Millipore[1][2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding regulatory standards.
References
Essential Safety and Operational Guide for Handling BN82002 Hydrochloride
This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling BN82002 hydrochloride. The following procedural instructions are designed to ensure safe operational handling and disposal of this compound.
Core Safety and Handling Summary
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1][2] Despite this classification, adherence to standard laboratory safety protocols is mandatory to ensure a safe research environment.
| Key Safety Data | Information | Primary Reference |
| Hazard Classification | Not a hazardous substance or mixture. | Safety Data Sheet[1] |
| CAS Number | 1049740-43-3 | MedchemExpress[3] |
| Primary Route of Exposure | Inhalation of dust, skin/eye contact. | Safety Data Sheet[1] |
| Primary First Aid | Inhalation: Move to fresh air.Skin Contact: Rinse with water.Eye Contact: Rinse with plenty of water.Ingestion: Drink water; consult a physician if unwell. | Safety Data Sheet[1] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure and ensure safe handling.
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from accidental splashes or aerosolized particles. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the compound. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required. Use in a well-ventilated area. | Avoid inhalation of dust. If weighing or handling in a way that generates dust, a ventilated enclosure or dust mask should be used.[1] |
Operational and Disposal Plans: A Step-by-Step Guide
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage. Wear gloves during this initial inspection.
-
Storage of Solid: Store the solid compound in a tightly closed container in a dry, well-ventilated area.[1] Recommended storage temperatures are -20°C for up to 12 months or 4°C for up to 6 months.[4]
-
Storage of Solutions: Stock solutions in solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[3][5] Store at -80°C for up to 6 months or -20°C for up to 1 month.[3][5]
Preparation of Solutions (Experimental Protocol)
-
Work Environment: All solution preparations should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent contamination and potential exposure.
-
Weighing: To prevent dust generation, handle the solid compound carefully when weighing.[1]
-
Solubility: this compound is soluble in DMSO at a concentration of 10 mM.[4] For in vivo experiments, further dilutions into aqueous buffers or vehicles are common. It is recommended to prepare fresh working solutions for in vivo use on the day of the experiment.[5]
-
Example Dilution Protocol: To prepare a 1 mL working solution, 100 µL of a 55.0 mg/mL DMSO stock solution can be added to 900 µL of a saline solution containing 20% SBE-β-CD.[3]
-
-
Assisting Dissolution: If precipitation occurs during preparation, gentle heating or sonication can be used to aid dissolution.[3][5]
Spill Management
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a dry spill, carefully scoop the solid material into a labeled waste container, avoiding dust generation.[1] For a liquid spill, absorb with an inert material.
-
Cleaning: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Disposal: All contaminated cleaning materials should be disposed of as chemical waste.
Disposal Plan
-
Waste Segregation: Do not mix this compound waste with other waste streams.[1]
-
Solid Waste: The original container and any unused solid compound should be disposed of as chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, bench paper) must be disposed of as chemical waste.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1]
Visualized Workflows and Relationships
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: Logical relationships between the compound and required safety measures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
